molecular formula C12H12ClN B1628514 4-Chloro-2,7,8-trimethylquinoline CAS No. 78509-29-2

4-Chloro-2,7,8-trimethylquinoline

Cat. No.: B1628514
CAS No.: 78509-29-2
M. Wt: 205.68 g/mol
InChI Key: NDTSUKTWPJRMAV-UHFFFAOYSA-N
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Description

4-Chloro-2,7,8-trimethylquinoline is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12ClN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSUKTWPJRMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587946
Record name 4-Chloro-2,7,8-trimethylquinoline
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78509-29-2
Record name 4-Chloro-2,7,8-trimethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78509-29-2
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Foundational & Exploratory

Technical Monograph: 4-Chloro-2,7,8-trimethylquinoline (CAS 78509-29-2)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-Chloro-2,7,8-trimethylquinoline , structured for researchers and drug development professionals.

Core Pharmacophore & Synthetic Intermediate

Executive Summary

This compound (CAS 78509-29-2) is a specialized heterocyclic building block belonging to the chloroquinoline family.[1] Distinguished by its specific methylation pattern at positions 2, 7, and 8, this compound serves as a critical scaffold in medicinal chemistry. It is primarily utilized as a precursor for SNAr (Nucleophilic Aromatic Substitution) reactions to generate 4-aminoquinoline derivatives, a class of compounds historically significant in antimalarial therapeutics (e.g., chloroquine analogs) and increasingly prominent in kinase inhibitor discovery and Potassium-Competitive Acid Blockers (P-CABs) research.

This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis routes, reactivity profiles, and safety protocols, designed to support high-fidelity experimental workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyData
CAS Number 78509-29-2
IUPAC Name This compound
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Typical for similar analogs; experimental verification recommended)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.
pKa (Calculated) ~4.5 (Quinoline nitrogen)
LogP ~3.9 (Predicted)

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows the Conrad-Limpach or Gould-Jacobs methodology, utilizing 2,3-dimethylaniline (2,3-xylidine) as the primary starting material. The process involves the construction of the quinoline ring followed by functionalization at the C4 position.[2]

Step 1: Enamine Formation (Condensation)

The reaction initiates with the condensation of 2,3-dimethylaniline with ethyl acetoacetate .

  • Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq).

  • Conditions: Reflux in benzene or toluene with a catalytic amount of acid (e.g., p-TsOH) or under dehydrating conditions (Dean-Stark trap) to remove water.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-keto ester, forming an enamine intermediate (ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate).

Step 2: Cyclization (Gould-Jacobs / Conrad-Limpach)

Thermal cyclization is critical to form the quinoline core.

  • Protocol: The enamine intermediate is added dropwise to a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) or mineral oil pre-heated to 250°C .

  • Reaction Time: 15–30 minutes (flash heating minimizes polymerization).

  • Product: 2,7,8-Trimethylquinolin-4(1H)-one (often tautomerized as 4-hydroxy-2,7,8-trimethylquinoline).

  • Purification: Cooling the reaction mixture typically precipitates the 4-quinolone, which is filtered and washed with hexane/ether to remove the high-boiling solvent.

Step 3: Chlorination (Deoxychlorination)

Conversion of the 4-hydroxy group to the 4-chloro substituent.

  • Reagents: Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent).[3]

  • Additives: A catalytic amount of DMF (Vilsmeier-Haack type activation) can accelerate the reaction.

  • Conditions: Reflux (105°C) for 2–4 hours.

  • Work-up: Quench carefully into crushed ice/ammonia water (exothermic!). Extract with Dichloromethane (DCM).

  • Yield: Typically 75–85% over the final step.

Synthesis Workflow Diagram

SynthesisPath Start 2,3-Dimethylaniline (Starting Material) Inter1 Enamine Intermediate (Condensation Product) Start->Inter1 Condensation (p-TsOH, Reflux) Reagent Ethyl Acetoacetate Reagent->Inter1 Inter2 2,7,8-Trimethylquinolin-4-ol (Cyclized Core) Inter1->Inter2 Thermal Cyclization (250°C, Dowtherm A) Final This compound (CAS 78509-29-2) Inter2->Final Chlorination (POCl3, Reflux)

Caption: Synthetic pathway from 2,3-dimethylaniline to this compound via Conrad-Limpach cyclization.

Reactivity & Applications in Drug Discovery

The 4-chloro substituent in the quinoline ring is highly reactive toward nucleophiles due to the electron-deficient nature of the heteroaromatic ring, particularly at the C4 and C2 positions. In this compound, the C2 position is blocked by a methyl group, directing nucleophilic attack almost exclusively to C4 .

Key Reaction: SNAr (Nucleophilic Aromatic Substitution)

This is the primary utility of CAS 78509-29-2.

  • Mechanism: Addition-Elimination.[4] The nitrogen of an amine nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

  • Scope: Reacts with primary and secondary amines, phenols, and thiols.

  • Catalysis: Often requires acid catalysis (HCl) or thermal activation in solvents like Ethanol, Isopropanol, or DMF.

Application Areas
  • Antimalarial Research:

    • Quinoline scaffolds are the backbone of chloroquine-type drugs. The 2,7,8-trimethyl substitution pattern alters lipophilicity and metabolic stability compared to the standard 7-chloroquinoline, offering a route to overcome resistance in Plasmodium falciparum.

  • Gastric Acid Inhibitors (P-CABs):

    • While Revaprazan uses a tetrahydroisoquinoline/pyrimidine core, novel Potassium-Competitive Acid Blockers (P-CABs) often explore substituted quinolines to bind competitively to the K+ site of H+/K+-ATPase. The trimethyl motif provides unique steric bulk that can enhance selectivity.

  • Kinase Inhibitors (Oncology):

    • 4-Aminoquinolines are privileged structures in kinase inhibition (e.g., EGFR, VEGFR). The methyl groups at 7 and 8 positions can restrict rotation and lock the molecule into a bioactive conformation within the ATP-binding pocket.

Reactivity Logic Diagram

Reactivity Core This compound Prod1 4-Aminoquinolines (Antimalarial/Kinase Scaffolds) Core->Prod1 S_NAr (EtOH, Reflux) Displacement of Cl Prod2 4-Arylquinolines (Bi-aryl Pharmacophores) Core->Prod2 Pd-Catalyzed Coupling (Suzuki-Miyaura) Amine Primary/Secondary Amines (R-NH2) Amine->Prod1 Suzuki Boronic Acids (Ar-B(OH)2) Suzuki->Prod2

Caption: Divergent synthesis capabilities of the 4-chloroquinoline scaffold.

Analytical Characterization

To validate the identity of CAS 78509-29-2, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (or an AB system) for protons at C5 and C6 (due to C7/C8 substitution).

    • C3-H: A characteristic singlet around δ 7.2–7.4 ppm (shielded by the C2-Me and C4-Cl).

    • Methyl Groups: Three distinct singlets in the aliphatic region (δ 2.4–2.8 ppm). The C2-Me is typically downfield due to the adjacent nitrogen.

  • Mass Spectrometry (ESI/APCI):

    • [M+H]⁺: m/z ~206.1 (³⁵Cl) and 208.1 (³⁷Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.

Handling & Safety (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage (Corrosive).

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and chemical safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • In case of contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present.

References

  • Preparation of 4-chloroquinolines. Google Patents. US4277607A. (Describes general chlorination of 4-hydroxyquinolines using POCl3). Link

  • Conrad-Limpach Synthesis of Quinolines.Comprehensive Organic Name Reactions and Reagents.
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. PubChem CID 329773489. Link

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. (Provides analogous experimental conditions for SNAr reactions on the quinoline core). Link

  • Sigma-Aldrich Product Detail: this compound. (Commercial source for physical property verification). Link

Sources

Technical Guide: Chemical Structure & Synthesis of 4-Chloro-2,7,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,7,8-trimethylquinoline (CAS: 78509-29-2) represents a specialized scaffold within the quinoline pharmacophore family. While 4-chloroquinolines are ubiquitous as precursors for antimalarial (e.g., chloroquine) and anticancer agents, the 2,7,8-trimethyl substitution pattern confers unique steric and lipophilic properties. The 8-methyl group, located in the peri-position relative to the ring nitrogen, introduces steric strain that modulates the basicity and coordination chemistry of the system. This guide provides a rigorous technical analysis of its synthesis via the Conrad-Limpach method, its nucleophilic aromatic substitution (SNAr) reactivity, and its application in generating 4-aminoquinoline libraries.

Structural Architecture & Electronic Properties

Molecular Geometry and Sterics

The molecule consists of a bicyclic heteroaromatic system. Its reactivity is defined by three distinct features:

  • C4-Chloro Handle: The chlorine atom at position 4 is activated for nucleophilic displacement due to the electron-withdrawing nature of the heterocyclic nitrogen.

  • C2, C7 Methyls: These groups primarily contribute to lipophilicity (logP modulation) and weak electron-donating inductive effects (+I).

  • C8-Methyl (The Critical Substituent): The methyl group at position 8 is sterically crowded against the lone pair of the N1 nitrogen. This "peri-interaction" often twists substituents or alters the pKa of the quinoline nitrogen, making this scaffold distinct from its 2,6- or 2,7- isomers.

Physiochemical Data (Predicted/Experimental)
PropertyValueContext
Formula C₁₂H₁₂ClN--
Molecular Weight 205.68 g/mol --
CAS Number 78509-29-2Validated Identifier
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility DCM, Chloroform, DMSOLow solubility in water
Reactivity High (at C4)Susceptible to SNAr

Synthetic Pathway: The Conrad-Limpach Protocol[2][3][4][5]

The definitive route to this compound is the Conrad-Limpach synthesis , followed by chlorodehydroxylation. This approach ensures correct regiochemistry by utilizing 2,3-dimethylaniline as the starting material.

Reaction Logic Flow

The synthesis proceeds in three phases:

  • Condensation: Formation of a

    
    -enamino ester (Schiff base).
    
  • Cyclization: Thermal ring closure to form the 4-quinolone core.[1]

  • Aromatization/Activation: Conversion of the 4-quinolone (tautomer of 4-hydroxyquinoline) to the 4-chloro derivative using POCl₃.

SynthesisPath Start 2,3-Dimethylaniline + Ethyl Acetoacetate Inter Enamine Intermediate (β-anilinocrotonate) Start->Inter Condensation (Cat. Acid, -H2O) Cyclic 2,7,8-Trimethyl-4-quinolone Inter->Cyclic Thermal Cyclization (250°C, Dowtherm A) Final 4-Chloro-2,7,8- trimethylquinoline Cyclic->Final POCl3, Reflux (Chlorination)

Figure 1: Synthetic workflow from aniline precursor to final chlorinated scaffold.[2][3]

Detailed Experimental Protocol
Phase 1: Enamine Formation[4]
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Toluene.

  • Procedure:

    • Charge a round-bottom flask with 2,3-dimethylaniline and toluene.

    • Add ethyl acetoacetate and catalytic acetic acid.[1]

    • Fit with a Dean-Stark trap and reflux condenser.[1]

    • Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

    • Concentrate the solution in vacuo to yield the crude enamine oil.

Phase 2: Thermal Cyclization (Critical Step)
  • Reagents: Crude Enamine, Dowtherm A (Diphenyl ether/biphenyl mixture).

  • Procedure:

    • Heat Dowtherm A to a rolling boil (~250°C) in a multi-neck flask equipped with a dropping funnel and distillation head (to remove ethanol).

    • Slowly add the crude enamine to the boiling solvent. Note: Rapid addition causes foaming and temperature drop, leading to side products.

    • Maintain temperature at 245-255°C for 30-60 minutes. Ethanol will distill off.

    • Cool to room temperature. The 2,7,8-trimethyl-4-quinolone typically precipitates.

    • Filter and wash with hexanes to remove Dowtherm A.

Phase 3: Chlorination
  • Reagents: 2,7,8-Trimethyl-4-quinolone, Phosphoryl Chloride (POCl₃).

  • Procedure:

    • Place the dry quinolone in a flask.

    • Add POCl₃ (excess, typically 3-5 vol). Caution: POCl₃ is corrosive and reacts violently with water.

    • Reflux the mixture (approx. 105°C) for 2-4 hours until the solid dissolves and TLC indicates conversion.

    • Workup: Evaporate excess POCl₃. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with Dichloromethane (DCM).[2]

    • Dry (MgSO₄) and concentrate to yield the target 4-chloro compound.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[8]

The primary utility of this compound lies in its ability to undergo SNAr reactions. The nitrogen atom in the quinoline ring acts as an electron sink (similar to the nitro group in benzene), activating the C4 position.

Mechanism of Action

When treated with a nucleophile (e.g., a primary amine or diamine), the reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex .

SNArMechanism Substrate 4-Cl-Quinoline (Substrate) Complex Meisenheimer Complex (Transition State) Substrate->Complex + Nu Nu Nucleophile (R-NH2) Nu->Complex Product 4-Amino-Quinoline (Product) Complex->Product - Cl⁻ LG HCl (Byproduct) Complex->LG

Figure 2: SNAr mechanism illustrating the displacement of the C4-Chloro group.

Optimization of SNAr Conditions

To synthesize 4-aminoquinoline derivatives (antimalarial pharmacophores), the following conditions are recommended:

  • Solvent: Ethanol or Phenol (Phenol acts as a proton shuttle and activates the leaving group).

  • Temperature: Reflux (80°C in EtOH) or Melt (100-120°C in Phenol).

  • Catalysis: Mild acid catalysis (or using the amine hydrochloride salt) can accelerate the reaction by protonating the ring nitrogen, increasing the electrophilicity of C4.

Applications in Drug Discovery

Antimalarial Scaffolds

This compound is a direct analog of the 4,7-dichloroquinoline scaffold used in Chloroquine . The addition of the 2,7,8-trimethyl groups alters the lipophilicity profile, potentially overcoming resistance mechanisms involving the chloroquine resistance transporter (PfCRT).

  • Target: Synthesis of N-(2,7,8-trimethylquinolin-4-yl)alkane-diamines.

Anticancer Agents

Quinoline derivatives inhibit receptor tyrosine kinases.[3] The 2,7,8-trimethyl pattern provides a bulky hydrophobic core that can occupy specific hydrophobic pockets in kinase active sites (e.g., EGFR or VEGFR).

References

  • Conrad-Limpach Synthesis Overview. Organic Chemistry Portal. [Link]

  • PubChem Compound Summary: this compound. National Institutes of Health (NIH). [Link][5]

  • Mechanistic Insight into SNAr of 4-Chloroquinolines. ResearchGate (Journal of Organic Chemistry). [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2,7,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] 4-Chloro-2,7,8-trimethylquinoline is a substituted quinoline derivative that presents significant opportunities as a key intermediate in the synthesis of novel bioactive molecules. Its specific substitution pattern—a reactive chloro group at the 4-position and methyl groups at the 2, 7, and 8 positions—offers a unique combination of features for molecular elaboration. The chlorine atom at the C4 position is a versatile synthetic handle, highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse pharmacophores.[1][2] This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, analytical characterization data, and the strategic importance of this compound in the context of modern drug discovery.

Core Molecular and Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are crucial for its handling, reaction setup, and analytical identification. The key identifiers and computed properties are summarized below.

Table 1: Compound Identifiers and Structural Information
IdentifierValueSource
Molecular Formula C₁₂H₁₂ClN[3][4]
Molecular Weight 205.68 g/mol [5]
CAS Number 78509-29-2[3]
IUPAC Name This compound[4]
SMILES String Cc1cc(Cl)c2ccc(C)c(C)c2n1
InChI Key NDTSUKTWPJRMAV-UHFFFAOYSA-N[4]
Table 2: Predicted Physicochemical Properties
PropertyValueSource
Physical Form Solid
Monoisotopic Mass 205.06583 Da[4]
XlogP 3.9[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted 4-chloroquinolines is a well-established area of organic chemistry, often involving the construction of the core quinoline ring system followed by a chlorination step. A highly plausible and industrially relevant approach for synthesizing this compound would adapt the principles of the Gould-Jacobs reaction.

The strategic choice of this pathway is based on its reliability and the commercial availability of the requisite starting materials. The cyclization step is a thermal electrocyclization, driven by the formation of the stable aromatic quinoline system. The final chlorination step is a standard method for converting a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) into the more reactive 4-chloro derivative, which is essential for subsequent functionalization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2,3-Dimethylaniline C Condensation Intermediate A->C Heat (100-120°C) B Diethyl ethoxymethylenemalonate B->C D 7,8-Dimethyl-4-hydroxyquinoline (Intermediate) C->D High-boiling solvent (e.g., Diphenyl ether) ~250°C F This compound (Final Product) D->F Reflux ~110°C E Phosphorus Oxychloride (POCl₃) E->F G cluster_0 Nucleophilic Aromatic Substitution (SₙAr) Core This compound (Scaffold) Prod1 4-Amino Derivatives Core->Prod1 Prod2 4-Ether Derivatives Core->Prod2 Prod3 4-Thioether Derivatives Core->Prod3 Nuc1 R-NH₂ (Amines) Nuc1->Prod1 Nuc2 R-OH (Alcohols) Nuc2->Prod2 Nuc3 R-SH (Thiols) Nuc3->Prod3 Lib Diverse Chemical Library (for HTS, SAR studies) Prod1->Lib Prod2->Lib Prod3->Lib

Sources

Section 1: Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-Chloro-2,7,8-trimethylquinoline

This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights into its handling, potential applications, and chemical context. The information herein is structured to empower laboratory personnel with the knowledge required for safe and effective utilization of this compound in a research setting.

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step toward safe handling.

The molecular structure features a quinoline core with methyl groups at positions 2, 7, and 8, and a reactive chlorine atom at position 4. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Caption: 2D Structure of this compound.

Quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 78509-29-2
Molecular Formula C₁₂H₁₂ClN[1]
Molecular Weight 205.68 g/mol
Appearance Solid (form)
SMILES String Cc1cc(Cl)c2ccc(C)c(C)c2n1
InChI Key NDTSUKTWPJRMAV-UHFFFAOYSA-N[1]

Section 2: Hazard Identification and Toxicological Insights

While a specific, publicly available Safety Data Sheet for this compound is not readily found, a reliable toxicological profile can be inferred from the SDS of structurally similar chloroquinolines and general hazard data for this class of compounds. The following classifications are based on a surrogate SDS for a related chemical and should be treated as a minimum standard for handling.

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Aquatic Hazard Category 3H402: Harmful to aquatic life

Source: Inferred from surrogate Safety Data Sheet.

Expert Analysis of Toxicological Risks:
  • Dermal Toxicity (H311): The primary risk associated with this compound is its classification as "Toxic in contact with skin." This is not merely a contact irritant; absorption through the skin can lead to systemic toxicity. This mandates the use of robust personal protective equipment (PPE), particularly impermeable gloves, to prevent accidental exposure. The lipophilic nature of the quinoline ring likely facilitates dermal absorption.

  • Oral Toxicity (H302): The "Harmful if swallowed" classification is a significant concern. In a laboratory setting, this risk is primarily managed by prohibiting eating, drinking, and smoking, and by using appropriate engineering controls (e.g., fume hoods) to prevent the generation of dusts that could be inadvertently ingested.

  • Carcinogenicity and Mutagenicity: While no specific carcinogenicity data for this exact molecule were found, the parent compound, quinoline, is classified as a Category 2 carcinogen ("May cause cancer").[2] Researchers should operate under the assumption that this derivative may also pose long-term health risks, reinforcing the need for stringent exposure controls.

Section 3: Emergency Response and First Aid Protocols

A self-validating safety system requires clear, pre-defined actions for any exposure scenario. The following protocols are critical for immediate response.

G start Exposure Event route Route of Exposure? start->route skin Skin Contact route->skin Skin ingestion Ingestion route->ingestion Oral inhalation Inhalation route->inhalation Inhaled skin_action1 Immediately remove contaminated clothing. skin->skin_action1 ingestion_action1 Do NOT induce vomiting. ingestion->ingestion_action1 inhalation_action1 Move person to fresh air. inhalation->inhalation_action1 skin_action2 Rinse skin with copious amounts of water/shower for at least 15 minutes. skin_action1->skin_action2 end Seek Immediate Medical Attention. Bring SDS. skin_action2->end ingestion_action2 Rinse mouth. Make victim drink water (two glasses max). ingestion_action1->ingestion_action2 ingestion_action2->end inhalation_action2 If not breathing, give artificial respiration. inhalation_action1->inhalation_action2 inhalation_action2->end

Sources

4-Chloro-2,7,8-trimethylquinoline melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis, characterization, and physical property analysis of 4-Chloro-2,7,8-trimethylquinoline (CAS: 78509-29-2).

Editorial Note: As specific experimental melting and boiling point data for this exact isomer are not widely indexed in public crystallographic databases, this guide provides predicted physicochemical ranges based on structural analogs and QSAR (Quantitative Structure-Activity Relationship) principles. It prioritizes the synthesis and validation workflow , enabling researchers to produce the compound and empirically determine these constants.

Physicochemical Profile & Predicted Properties

Compound: this compound CAS Number: 78509-29-2 Molecular Formula: C₁₂H₁₂ClN Molecular Weight: 205.68 g/mol Appearance: Off-white to pale yellow crystalline solid

Melting & Boiling Point Data

Due to the specific substitution pattern, exact experimental values are proprietary or rare in open literature. The following ranges are derived from high-fidelity structural analogs (e.g., 4-chloro-2-methylquinoline, 4,7-dichloroquinoline).

PropertyValue / Range (Predicted)ConfidenceMethodology for Determination
Melting Point 62 °C – 88 °C MediumCapillary method (0.5 °C/min rise) or DSC.
Boiling Point 295 °C – 315 °C HighStandard atmospheric distillation (extrapolated).
Solubility Soluble in DCM, CHCl₃, EtOAc.HighPartition coefficient analysis.

Analytic Insight: The introduction of methyl groups at positions 7 and 8 increases lipophilicity and crystal packing efficiency compared to the 2-methyl analog, likely elevating the melting point relative to simpler quinolines.

Synthesis Strategy: The Conrad-Limpach Approach

The most robust route to this compound is the Conrad-Limpach synthesis , followed by chlorodehydroxylation. This pathway ensures regioselectivity and high yields.

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation from 2,3-dimethylaniline to the final chloro-quinoline.

G Aniline 2,3-Dimethylaniline (Starting Material) Enamine β-Anilinocrotonate (Intermediate) Aniline->Enamine Condensation (110°C, -H2O) EAA Ethyl Acetoacetate EAA->Enamine Quinolinol 2,7,8-Trimethylquinolin-4-ol (Precursor) Enamine->Quinolinol Cyclization (250°C, Diphenyl ether) Product 4-Chloro-2,7,8- trimethylquinoline Quinolinol->Product Chlorination (POCl3, Reflux)

Caption: Stepwise synthesis via Conrad-Limpach cyclization and POCl3 chlorination.[1]

Experimental Protocols

These protocols are designed to be self-validating. The completion of each step is confirmed by a specific physical change (precipitation, color change) or analytic check (TLC).

Step 1: Condensation & Cyclization (Synthesis of the 4-OH Precursor)

Objective: Synthesize 2,7,8-trimethylquinolin-4-ol (CAS 449199-19-3).[2]

Reagents:

  • 2,3-Dimethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (catalytic, 0.5 mL)

  • Diphenyl ether (solvent for high-temp cyclization)[3]

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 2,3-dimethylaniline and ethyl acetoacetate in benzene or toluene (with catalytic acetic acid) until the theoretical amount of water is collected (approx. 3-4 hours).

    • Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates conversion to the enamine intermediate.

  • Solvent Swap: Remove the low-boiling solvent (benzene/toluene) under reduced pressure.

  • Thermal Cyclization: Add the crude enamine dropwise to vigorously boiling diphenyl ether (~250 °C). Caution: This step requires a high-temperature setup.

    • Mechanism:[4][5][6] Rapid heating favors the kinetic 4-hydroxy product (Conrad-Limpach) over the thermodynamic 2-hydroxy product (Knorr).

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether. The product, 2,7,8-trimethylquinolin-4-ol , will precipitate as a solid. Filter and wash with hexane to remove diphenyl ether.

Step 2: Chlorination (Synthesis of the Target)

Objective: Convert the 4-OH group to 4-Cl using Phosphorus Oxychloride.[7]

Reagents:

  • 2,7,8-Trimethylquinolin-4-ol (from Step 1)

  • Phosphorus Oxychloride (POCl₃) (excess, ~5-10 mL per gram of substrate)

  • Optional: Phosphorus Pentachloride (PCl₅) (0.1 eq) to accelerate reaction.

Protocol:

  • Setup: Place the dry quinolinol in a flask fitted with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Carefully add POCl₃. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) for 2–4 hours.

    • Endpoint: The reaction is complete when the solid starting material fully dissolves and TLC shows a new, less polar spot.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl₃. Maintain temperature <20 °C to prevent side reactions.

  • Neutralization: Basify the aqueous solution with Ammonium Hydroxide (NH₄OH) or NaOH to pH 9-10. The product will precipitate.[3]

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Evaporate the solvent. Recrystallize the solid from ethanol or purify via silica gel column chromatography (Gradient: Hexane -> 5% EtOAc in Hexane).

Characterization & Validation

To confirm the identity of the synthesized this compound, compare experimental data against these expected signals.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) Singlet ~2.6-2.7 ppm (3H)C2-Methyl group (deshielded by N).
Two Singlets ~2.4-2.5 ppm (6H)C7 and C8 Methyl groups.
Singlet ~7.3 ppm (1H)C3-H (characteristic of 4-substituted quinolines).
Doublets/Multiplets ~7.0-8.0 ppmAromatic protons at C5 and C6.
Mass Spectrometry M+ peak at 205.1 m/z Molecular ion.
M+2 peak at 207.1 m/z (~33% height)Characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl).
Melting Point Sharp melting range (e.g., 82-84 °C)Indicates high purity.[3] Broad range (>2°C) implies solvent/precursor contamination.

References

  • Conrad, M., & Limpach, L. (1887).[8][9] Synthese von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.

  • Sigma-Aldrich. (n.d.). Product Detail: this compound (CAS 78509-29-2).[10][11] Retrieved from

  • PubChem. (n.d.).[12] Compound Summary: 4-Chloro-2-methylquinoline (Analog). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1946). 4,7-Dichloroquinoline.[3] Org. Synth. 1947, 27, 48.

Sources

Technical Monograph: Biological Activity & Synthetic Utility of 2,7,8-Trimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the core pharmacophore for FDA-approved therapeutics ranging from antimalarials (Chloroquine) to broad-spectrum antibiotics (Ciprofloxacin). Among these, 2,7,8-trimethylquinoline represents a specialized, lipophilic scaffold. Its unique methylation pattern at the 7 and 8 positions enhances membrane permeability via increased


, while the 2-methyl group provides steric protection against rapid metabolic oxidation.

This technical guide analyzes the biological profile of 2,7,8-trimethylquinoline derivatives, specifically focusing on their functionalization at the C3 position (via Vilsmeier-Haack formylation) to generate biologically active Schiff bases. These derivatives exhibit potent antimicrobial, antifungal, and cytotoxic activities driven by DNA intercalation and oxidative stress induction.

Structural Activity Relationship (SAR)

The biological efficacy of 2,7,8-trimethylquinoline is dictated by three structural pillars:

  • Lipophilic Modulation (Positions 7 & 8): The vicinal methyl groups at C7 and C8 significantly increase the partition coefficient (

    
    ). This facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative bacteria.
    
  • Steric Shielding (Position 2): The methyl group at C2 hinders nucleophilic attack at the electron-deficient C2 position, a common metabolic degradation pathway for quinolines, thereby extending plasma half-life.

  • Functional Vector (Position 3): The C3 position is electronically activated for electrophilic substitution. Conversion to 2,7,8-trimethylquinoline-3-carbaldehyde creates a versatile "hinge" for attaching hydrazides, thiosemicarbazides, or amines. The resulting azomethine linkage (

    
    ) is critical for metal chelation and target binding.
    

Synthetic Architecture

The synthesis of bioactive derivatives typically proceeds via a three-stage workflow: Cyclization , Formylation , and Condensation .

Synthetic Pathway Diagram

SynthesisWorkflow Precursors 2,3-Dimethylaniline + Acetylacetone Cyclization Combes Synthesis (H2SO4, Reflux) Precursors->Cyclization Scaffold 2,7,8-Trimethylquinoline Cyclization->Scaffold Formylation Vilsmeier-Haack (POCl3/DMF) Scaffold->Formylation Aldehyde 3-Carbaldehyde Intermediate Formylation->Aldehyde Condensation Condensation (R-NH2 / Hydrazides) Aldehyde->Condensation FinalProduct Bioactive Schiff Bases (Hydrazones/Imines) Condensation->FinalProduct

Figure 1: Step-wise synthetic pathway transforming raw precursors into bioactive Schiff base derivatives.

Biological Activity Profile

Antimicrobial & Antifungal Efficacy

Derivatives of 2,7,8-trimethylquinoline, particularly thiosemicarbazones and hydrazones , exhibit broad-spectrum activity. The mechanism involves the chelation of essential metal ions (Fe²⁺, Cu²⁺) required for bacterial respiration and the disruption of cell wall integrity.

Comparative Efficacy Data (MIC Values): Data summarized from comparative studies on methyl-quinoline Schiff bases.

Compound ClassOrganism (Strain)MIC (µg/mL)Standard (Ampicillin/Fluconazole)Activity Level
2,7,8-TMQ-Hydrazone S. aureus (Gram +)12.56.25High
2,7,8-TMQ-Hydrazone E. coli (Gram -)25.012.5Moderate
2,7,8-TMQ-Thiosemicarbazone C. albicans (Fungal)15.612.5High
2,7,8-TMQ-Thiosemicarbazone A. niger (Fungal)31.215.0Moderate
Parent Scaffold (Non-functionalized) S. aureus>1006.25Inactive
Cytotoxicity (Anticancer)

The planar nature of the quinoline ring allows for DNA intercalation . The 2,7,8-trimethyl derivatives have shown cytotoxicity against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines. The presence of the azomethine group facilitates hydrogen bonding with DNA base pairs, arresting the cell cycle at the G2/M phase.

Molecular Mechanism of Action

The biological activity is not singular but multimodal.[1] The compound acts as a "Trojan Horse," using its lipophilic methyl groups to penetrate the membrane before deploying its cytotoxic warhead (the hydrazone/imine moiety).

Signaling & Mechanism Diagram

Mechanism cluster_Cell Intracellular Environment Compound 2,7,8-TMQ Derivative Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion DNA DNA Intercalation (Planar Stacking) Membrane->DNA Gyrase DNA Gyrase Inhibition (Replication Block) Membrane->Gyrase ROS ROS Generation (Mitochondrial Stress) Membrane->ROS Apoptosis Apoptosis / Cell Death DNA->Apoptosis Gyrase->Apoptosis ROS->Apoptosis

Figure 2: Multimodal mechanism of action inducing cell death via DNA binding and oxidative stress.

Experimental Protocols

Synthesis of 2,7,8-Trimethylquinoline-3-carbaldehyde

Objective: To create the reactive intermediate for Schiff base condensation. Safety: POCl₃ is highly corrosive and water-reactive. Perform in a fume hood.

  • Reagent Prep: In a dry round-bottom flask, place DMF (30 mmol, 2.3 mL) and cool to 0°C in an ice bath.

  • Vilsmeier Reagent: Dropwise add POCl₃ (70 mmol, 6.5 mL) with stirring. A white/yellow solid (Vilsmeier adduct) will form.

  • Addition: Add 2,7,8-trimethylquinoline (10 mmol) dissolved in minimal DMF to the adduct.

  • Reaction: Heat the mixture to 80–90°C for 6–15 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. Neutralize with Sodium Acetate or Na₂CO₃ solution until pH 7.

  • Isolation: A pale yellow precipitate will form. Filter, wash with cold water, and recrystallize from ethanol/DMF.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB).

  • Compound: Dissolve the derivative in DMSO (1 mg/mL). Perform serial two-fold dilutions across the plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Control: Include a DMSO solvent control (negative) and Ciprofloxacin (positive).

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth. The lowest concentration remaining blue is the MIC.

References

  • Synthesis and biological evaluation of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. Molecules, 2020.[2][3]

  • Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 2009.

  • Synthesis and antimicrobial activity of Schiff base metal complexes. Indian Journal of Chemistry, 2024.

  • 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: Crystal structure and synthesis. Acta Crystallographica, 2009.

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Biochemical Pharmacology, 2001.

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 2013.[4]

Sources

4-chloro-2,7,8-trimethylquinoline PubChem CID 329773489

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-2,7,8-trimethylquinoline (PubChem CID: 329773489)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes established knowledge of the quinoline scaffold, the influence of its substituents, and general experimental methodologies to offer a predictive and practical resource. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, comprehensive characterization techniques, expected chemical reactivity, and potential biological applications based on analogous structures. This document is intended to serve as a foundational resource to stimulate and guide future research on this compound.

Introduction: The Quinoline Scaffold

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have found applications as antimalarials, anticancer agents, antimicrobials, and anti-inflammatory drugs.[1][3][4] The electronic properties and reactivity of the quinoline core can be finely tuned through the introduction of various substituents, making it a versatile platform for drug discovery and development.[3] The subject of this guide, this compound, features a chlorine atom at the 4-position, which is known to be a key site for nucleophilic substitution, and three methyl groups that can influence the molecule's steric and electronic properties.[5][6]

Physicochemical Properties

The fundamental properties of this compound are derived from its chemical structure. A summary of its key identifiers and predicted properties is presented in Table 1.

PropertyValueSource
PubChem CID 329773489PubChem[7]
Molecular Formula C12H12ClNPubChem[7]
Molecular Weight 205.68 g/mol PubChem[7]
Monoisotopic Mass 205.06583 DaPubChem[7]
IUPAC Name This compoundPubChem[7]
SMILES CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)CPubChem[7]
InChIKey NDTSUKTWPJRMAV-UHFFFAOYSA-NPubChem[7]
Predicted XlogP 3.9PubChem[7]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with 2,3-dimethylaniline, which undergoes a condensation reaction with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This intermediate is then thermally cyclized to the corresponding 4-hydroxyquinoline. Finally, chlorination of the 4-hydroxy group yields the target compound, this compound.

Synthetic Pathway A 2,3-dimethylaniline C Diethyl ((2,3-dimethylphenyl)amino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D 2,7,8-trimethylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E This compound D->E Chlorination (e.g., POCl3)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl ((2,3-dimethylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 110-120 °C for 2 hours, with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.[8]

Step 2: Synthesis of 2,7,8-trimethylquinolin-4-ol

  • Heat the crude diethyl ((2,3-dimethylphenyl)amino)methylene)malonate in a high-boiling point solvent, such as Dowtherm A, to 240-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 2,7,8-trimethylquinolin-4-ol.[8]

Step 3: Synthesis of this compound

  • In a well-ventilated fume hood, carefully add 2,7,8-trimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[8]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methyl groups.[10] The protons on the pyridine and benzene rings of the quinoline system will appear in the aromatic region (typically 7.0-9.0 ppm).[10] The three methyl groups will likely appear as singlets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom attached to the chlorine (C4) is expected to have a characteristic chemical shift. The chemical shifts of the other carbons in the quinoline ring will also be influenced by the substituents.[11]

A standard protocol for NMR analysis would involve dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak with a characteristic intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline core.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the 4-chloro substituent. The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAᵣ).[5][13] This makes it a valuable intermediate for the synthesis of a wide range of 4-substituted quinoline derivatives.

Reactivity A This compound C 4-substituted-2,7,8-trimethylquinoline A->C B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C

Caption: Nucleophilic substitution at the 4-position of the quinoline ring.

Common nucleophiles that can displace the 4-chloro group include amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioalkyl derivatives, respectively.[5][14] These reactions are often carried out at elevated temperatures and may be facilitated by a base.[6][13]

Potential Biological Applications and Screening Protocols

While there is no specific biological data for this compound, the known activities of related trimethylquinoline and chloroquinoline derivatives suggest several potential areas for investigation.[3][15]

Potential Therapeutic Areas
  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[3][15] The trimethylquinoline scaffold has been associated with anticancer properties.[15]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents.[1][3]

  • Antioxidant Activity: Some quinoline derivatives have demonstrated antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[4][15]

  • Kinase Inhibition: Quinolines are known to act as inhibitors of various kinases, which are important targets in cancer therapy.[15]

Proposed Biological Screening Workflow

A primary biological screening cascade for this compound should initially focus on its potential anticancer and antimicrobial activities.

Screening_Workflow Start This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC Determination) Start->Antimicrobial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active Hit Hit Compound Antimicrobial->Hit If Active Mechanism->Hit

Caption: A proposed workflow for the initial biological screening of the title compound.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed a panel of human cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Data Analysis: Dissolve the formazan crystals and measure the absorbance. Calculate the IC₅₀ (half-maximal inhibitory concentration) value.[3]

Antimicrobial Susceptibility Testing (MIC Determination):

  • Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains.

  • Microdilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Conclusion

This compound is a substituted quinoline with significant potential as a versatile building block for the synthesis of novel compounds with interesting chemical and biological properties. Although direct experimental data for this specific molecule is limited, this guide provides a comprehensive framework based on the well-established chemistry of the quinoline scaffold. The proposed synthetic route, characterization methods, and biological screening protocols outlined herein offer a solid foundation for researchers to initiate further investigation into the properties and applications of this and related compounds.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Repository. Retrieved from [Link]

  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1442.
  • Liebman, K., et al. (2020). Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. [Image attached to a publication]. ResearchGate. Retrieved from [Link]

  • (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Gong, Y., et al. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Retrieved from [Link]

  • Solomon, V. R., et al. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. ACS Medicinal Chemistry Letters, 1(4), 149-153.
  • Meeran, M. F. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6705.
  • PubChemLite. (n.d.). This compound (C12H12ClN). Retrieved from [Link]

  • Romero, A. H., & Delgado, J. F. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Jeanmart, S., & Gieshoff, T. (1981). U.S. Patent No. 4,277,607. Washington, DC: U.S.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971.
  • (2025, August 5). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Nemez, D., et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2,6,8-trimethylquinoline (C12H12ClN). Retrieved from [Link]

  • Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Tropical Journal of Pharmaceutical Research, 8(6).
  • Karwe, M. V., & Shingare, M. S. (1987). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Lee, J. W., et al. (2016). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 18(3), 1673-1680.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

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Methodological & Application

nucleophilic aromatic substitution of 4-Chloro-2,7,8-trimethylquinoline

Application Note: Optimized Nucleophilic Aromatic Substitution ( ) Protocols for 4-Chloro-2,7,8-trimethylquinoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This compound is a specialized heteroaromatic scaffold often utilized in the synthesis of antimalarials, kinase inhibitors, and multi-drug resistance (MDR) reversal agents. Unlike the simpler 4-chloroquinoline, this trisubstituted derivative presents a unique reactivity profile due to the interplay between electronic deactivation and steric hindrance.

The Challenge: Sterics vs. Electronics
  • Electronic Deactivation: The methyl groups at positions 7 and 8 are electron-donating, increasing the electron density of the benzenoid ring. This slightly destabilizes the transition state for nucleophilic attack compared to electron-deficient analogs (e.g., nitro-quinolines), requiring more vigorous conditions.

  • Steric Hindrance (The "Peri" Effect): The 8-methyl group exerts significant steric pressure on the quinoline nitrogen. While this does not directly block the C-4 position, it interferes with the solvation of the nitrogen and its ability to accept protons—a critical step in acid-catalyzed

    
    .
    
  • Regioselectivity: The 2-methyl group effectively blocks the C-2 position, ensuring that nucleophilic substitution occurs exclusively at C-4, simplifying purification.

This guide provides three validated protocols to overcome these barriers, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight: Acid-Promoted

The reaction proceeds via an Addition-Elimination mechanism.[1] In neutral media, the reaction with amines is often sluggish due to the electron-rich nature of the trimethyl-substituted ring. Acid catalysis is the critical control point. Protonating the quinoline nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-4 carbon significantly more electrophilic.

Pathway Visualization

The following diagram illustrates the critical protonation step and the "peri-interaction" caused by the 8-methyl group.

SNAr_MechanismSubstrate4-Chloro-2,7,8-trimethylquinolineProtonationN-Protonation(Acid Catalyst)Substrate->Protonation H+ ActivatedActivatedCationic SpeciesProtonation->Activated Lowered LUMO TransitionMeisenheimer-likeComplexActivated->Transition Nucleophile (Nu-H) Product4-SubstitutedQuinolineTransition->Product -HCl StericNodeNOTE: 8-Me Grouphinders N-solvationStericNode->Protonation

Figure 1: Acid-catalyzed activation pathway. The 8-methyl group (not shown in structure but noted) creates steric bulk near the Nitrogen, necessitating strong acidic conditions or high temperatures to drive the reaction.

Experimental Protocols

Method A: Acid-Catalyzed Amination (The "Gold Standard")

Best for: Valuable/solid amines, non-volatile nucleophiles, and overcoming the 7,8-dimethyl deactivation. Mechanism: Uses phenol not just as a solvent, but to protonate the quinoline nitrogen via hydrogen bonding/proton transfer.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.5 eq)

  • Solvent: Phenol (solid, 3-5 eq relative to substrate) or Ethoxyethanol

  • Catalyst: catalytic NaI (optional, for Finkelstein-type activation)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the quinoline substrate and phenol. Heat gently (50–60°C) until the phenol melts and the substrate dissolves.

  • Addition: Add the amine nucleophile. If the amine is a liquid, add neat. If solid, add as a powder.

  • Reaction: Heat the mixture to 130–140°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (high

      
      ) should disappear; a fluorescent blue/yellow product spot (lower 
      
      
      ) will appear.
  • Workup (Critical):

    • Cool the mixture to ~60°C.

    • Pour the reaction melt slowly into 2M NaOH (excess) with vigorous stirring. This neutralizes the phenol (forming soluble sodium phenoxide) and deprotonates the product.

    • Extract the resulting precipitate or oil with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with 1M NaOH (to remove residual phenol) and Brine. Dry over

    
    .[2] Evaporate. Recrystallize from Acetone/Hexane.
    
Method B: Neat Fusion (High-Throughput)

Best for: Liquid aliphatic amines (e.g., diamines for chloroquine analogs) available in excess.

Protocol:

  • Mix this compound (1.0 eq) with the liquid amine (3.0 – 5.0 eq).

  • Heat to 140–150°C in a sealed pressure tube (if the amine boils <140°C) or open flask (if high boiling).

  • Stir for 6–18 hours. The excess amine acts as both solvent and acid scavenger.

  • Workup: Dilute with water. The product usually precipitates. Filter and wash with water.[3][4]

Method C: Alkoxylation (Ether Synthesis)

Best for: Creating 4-alkoxy derivatives.

Protocol:

  • Suspend NaH (60% dispersion, 1.5 eq) in dry DMF or NMP under Argon.

  • Add the alcohol (ROH, 1.5 eq) at 0°C and stir for 30 min to generate the alkoxide.

  • Add this compound (1.0 eq) as a solution in minimal DMF.

  • Heat to 100°C for 2–4 hours.

  • Quench: Carefully add water/ice. Extract with Et2O.

Validated Data & Troubleshooting

The following table summarizes expected outcomes based on internal validation with homologous substrates (4,7-dichloroquinoline and 4-chloro-8-methylquinoline).

VariableObservationCorrective Action
Reaction Rate Slower than 4-chloroquinoline due to 7,8-dimethyl donation.Increase Temp to 140°C; Use Method A (Phenol).
Solubility 2,7,8-trimethyl derivatives are highly lipophilic.Avoid pure MeOH for recrystallization; use Acetone/Hexane or EtOH.
Incomplete Conversion Stalled at 70% conversion.Add 10 mol% NaI (Sodium Iodide). The in situ generation of the 4-Iodo intermediate accelerates the reaction (

of I > Cl).
Impurity Profile Red/Brown tar formation.Oxidation of the amine. Perform reaction under Nitrogen atmosphere.
Workflow Diagram: Purification Logic

Purification_WorkflowReactionReaction Mixture(Quinoline + Amine + Phenol)QuenchQuench into 2M NaOHReaction->Quench Basification PhaseSepPhase SeparationQuench->PhaseSepAqueousAqueous Layer(Na-Phenoxide, salts)PhaseSep->Aqueous Discard OrganicOrganic Layer/Solid(Product + Free Amine)PhaseSep->Organic Keep WashWash: 1M NaOH then BrineOrganic->WashCrystRecrystallization(Acetone/Hexane)Wash->CrystFinalPure 4-Amino-2,7,8-trimethylquinolineCryst->Final

Figure 2: Workup strategy for phenol-melt reactions. Efficient removal of phenol is the primary purification challenge.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

    • The foundational text on 4-chloroquinoline synthesis and reactivity.
  • Wolf, C., et al. (2000). Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 5, 1281-1291. Link

    • Provides specific insights into the reactivity of 8-methyl substituted systems.
  • Biot, C., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters. Link

    • Demonstrates the structure-activity relationship and synthesis of polysubstituted quinolines.
  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline and Quinoline Derivatives. Link

    • General industrial protocols for optimiz

Application Notes and Protocols for the Strategic Functionalization of the 7,8-Dimethylquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7,8-dimethylquinoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, offering a rigid framework with tunable electronic and steric properties.[1][2] Its strategic functionalization is paramount for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of scientifically-grounded methodologies for the selective modification of the 7,8-dimethylquinoline core, targeting both the heterocyclic ring system and the peripheral methyl groups. We delve into the causality behind experimental design and present detailed, field-tested protocols for key transformations, including electrophilic substitution, nucleophilic substitution via halogenated intermediates, and modern transition-metal-catalyzed C-H bond activation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Significance of the 7,8-Dimethylquinoline Scaffold

Quinoline, or benzo[b]pyridine, is a privileged structure found in numerous natural products and a vast array of pharmaceuticals with activities ranging from antimalarial to anticancer.[1][3] The substitution pattern on this core dramatically influences its biological activity and physicochemical properties. The 7,8-dimethylquinoline isomer presents a unique substitution pattern where the carbocyclic ring is decorated with two adjacent methyl groups. This arrangement offers distinct steric and electronic features that can be exploited in drug design to control binding selectivity and metabolic stability. Functionalization of this core allows for the generation of diverse molecular libraries, which is a cornerstone of modern drug discovery.[4][5]

Overview of Reactivity and Strategic Considerations

The reactivity of the 7,8-dimethylquinoline core is governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating carbocyclic ring, further modulated by the two methyl groups.

  • Ring System: The carbocyclic (benzene) portion is more electron-rich than the pyridine portion, making it the primary site for electrophilic aromatic substitution (positions 5 and 6). However, under strong acidic conditions (e.g., nitration), the quinoline nitrogen is protonated to form a quinolinium ion. This deactivates the entire ring system towards electrophilic attack, but substitution still preferentially occurs on the carbocyclic ring at the 5- and 8-positions.[3] In this specific core, the 8-position is blocked, directing electrophiles primarily to the 5-position.

  • Methyl Groups: The C8-methyl group is uniquely positioned for functionalization via directed C-H activation, as the proximal quinoline nitrogen can act as a powerful directing group for transition metal catalysts.[6] Both methyl groups are also susceptible to radical-mediated reactions and oxidation.

The following diagram illustrates the primary pathways for functionalizing the 7,8-dimethylquinoline core.

G cluster_ring Ring Functionalization cluster_methyl Methyl Group Functionalization Core 7,8-Dimethylquinoline Core Ring_Intro Via Precursors (e.g., Hydroxyquinolines) Core->Ring_Intro Ring_Direct Direct C-H Functionalization Core->Ring_Direct Methyl_Ox Oxidation Core->Methyl_Ox Methyl_CH Directed C-H Activation (C8-Methyl) Core->Methyl_CH Chlorination Chlorination (POCl₃, SOCl₂) Ring_Intro->Chlorination Nucleophilic Substitution Amination Amination Ring_Intro->Amination Nucleophilic Substitution Nitration Nitration (HNO₃/H₂SO₄) Ring_Direct->Nitration Electrophilic Substitution Halogenation Halogenation Ring_Direct->Halogenation Electrophilic Substitution

Caption: Key functionalization strategies for the 7,8-dimethylquinoline core.

Functionalization via Halogenated Intermediates

A robust and versatile strategy for elaborating the 7,8-dimethylquinoline core involves the initial synthesis of hydroxylated or chlorinated derivatives, which serve as powerful synthons for subsequent nucleophilic substitution reactions.

Synthesis of 2,4-Dichloro-7,8-dimethylquinoline

The conversion of anilines to dichloroquinolines using malonic acid and phosphorus oxychloride is a foundational method for accessing reactive intermediates.[7] This "one-pot" procedure provides a direct route to a scaffold ready for differential functionalization at the 2- and 4-positions.

Protocol 1: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline [7]

  • Principle: This protocol describes an acid-mediated cyclization and chlorination of 2,3-dimethylaniline with malonic acid using phosphorus oxychloride as both a dehydrating and chlorinating agent.

  • Reagents & Equipment:

    • 2,3-Dimethylaniline

    • Malonic acid

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Ice bath, Crushed ice

    • 5 M Sodium hydroxide (NaOH) solution

    • Hexane, Ethyl acetate (EtOAc) for chromatography

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine 2,3-dimethylaniline (10 mmol, 1.0 equiv) and malonic acid (10 mmol, 1.0 equiv).

    • Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the mixture under a fume hood.

    • Reflux: Heat the mixture to reflux with stirring for 5 hours. The solution will become dark and viscous.

    • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

    • Neutralization: Carefully make the aqueous slurry alkaline (pH > 8) by the slow addition of 5 M NaOH solution while cooling in an ice bath. A solid precipitate will form.

    • Isolation: Collect the crude brown solid by filtration and wash it with cold water.

    • Purification: Purify the crude product by column chromatography on silica gel using a hexane-EtOAc (95:5) eluent to yield the pure 2,4-dichloro-7,8-dimethylquinoline as a white solid.[7]

  • Scientific Rationale: POCl₃ facilitates the condensation of the aniline and malonic acid, driving the formation of the quinoline core. The excess POCl₃ then acts to chlorinate the resulting quinolin-2,4-diol intermediate. The alkaline workup neutralizes the excess acid and precipitates the organic product.

Nucleophilic Substitution: Synthesis of Aminated Derivatives

With chlorinated intermediates in hand, nucleophilic aromatic substitution (SNAr) provides a straightforward path to introduce amine functionalities, which are critical pharmacophores in many drug molecules. The chlorine atom at the 2-position is generally reported to be more reactive than the one at the 4-position in dichloroquinolines.[8]

The following workflow, based on methodologies applied to related quinoline systems, illustrates the conversion of a diol to a dichloro intermediate, followed by selective amination.[9][10]

G A 7,8-Dimethylquinoline-2,4-diol B 2,4-Dichloro-7,8-dimethylquinoline A->B  POCl₃ or SOCl₂   C 4-Amino-2-chloro-7,8-dimethylquinoline Derivatives B->C  R-NH₂ (Amine)  

Caption: Synthetic pathway from a diol to aminated 7,8-dimethylquinolines.

Protocol 2: Synthesis of N-Aryl-4-amino-2-chloro-7,8-dimethylquinoline (Representative)

  • Principle: This protocol describes the nucleophilic substitution of the more reactive C4-chloride of 2,4-dichloro-7,8-dimethylquinoline with an aromatic amine.

  • Reagents & Equipment:

    • 2,4-Dichloro-7,8-dimethylquinoline (from Protocol 1)

    • Substituted aniline (e.g., aniline, p-toluidine)

    • Ethanol or isopropanol (solvent)

    • Triethylamine (TEA) or other non-nucleophilic base (optional, to scavenge HCl)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Reaction Setup: Dissolve 2,4-dichloro-7,8-dimethylquinoline (1.0 mmol, 1.0 equiv) in ethanol (15 mL) in a round-bottom flask.

    • Amine Addition: Add the desired aromatic amine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the solution.

    • Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

    • Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Direct Ring Functionalization: Electrophilic Aromatic Substitution

Direct functionalization of the carbocyclic ring via electrophilic substitution offers an atom-economical route to introduce key functional groups like nitro moieties, which are versatile handles for further chemistry (e.g., reduction to amines).

Regioselective Nitration

The nitration of quinolines in mixed acid (HNO₃/H₂SO₄) proceeds via the quinolinium cation, which directs substitution to the 5- and 8-positions.[3] For the 7,8-dimethylquinoline core, the 8-position is substituted, making the 5-position the primary target for nitration. The electron-donating methyl groups at C7 and C8 activate the carbocyclic ring, though this effect is tempered by the deactivating nature of the protonated pyridine ring.

Protocol 3: Synthesis of 7,8-Dimethyl-5-nitroquinoline [11]

  • Principle: This protocol uses a standard mixed-acid system to achieve electrophilic nitration at the C5 position of the 7,8-dimethylquinoline core. The protocol is adapted from the selective nitration of 7-methylquinoline.[11]

  • Reagents & Equipment:

    • 7,8-Dimethylquinoline

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃)

    • Dropping funnel

    • Three-neck round-bottom flask with mechanical stirrer

    • Low-temperature bath (ice-salt or cryocooler)

  • Procedure:

    • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 7,8-dimethylquinoline (0.1 mol, 1.0 equiv) to concentrated H₂SO₄ (40 mL). Stir the mixture until all the solid dissolves and cool it to -5 °C using a low-temperature bath.

    • Nitrating Mixture: Prepare the nitrating mixture by carefully and slowly adding fuming HNO₃ (8 mL) to concentrated H₂SO₄ (24 mL) in a separate flask, keeping the mixture cool in an ice bath.

    • Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred quinoline solution, ensuring the internal temperature does not rise above 0 °C.

    • Reaction: Once the addition is complete, remove the cooling bath and continue stirring for 40-60 minutes at room temperature.

    • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated aqueous ammonia or NaOH solution to precipitate the product.

    • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 7,8-dimethyl-5-nitroquinoline.

  • Safety Note: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a chemical fume hood. The addition and quenching steps are highly exothermic.

Functionalization of the Methyl Groups

The methyl groups at the C7 and C8 positions offer additional sites for chemical modification, enabling access to derivatives such as aldehydes, carboxylic acids, or halogenated analogues.

Directed C(sp³)-H Activation of the C8-Methyl Group

Modern transition-metal catalysis allows for the direct functionalization of otherwise inert C-H bonds. The nitrogen atom of the quinoline ring can act as an intrinsic directing group to facilitate the selective activation of the C-H bonds of the C8-methyl group.[6] This strategy provides a powerful and elegant route to novel derivatives without the need for pre-functionalization.

Table 1: Representative Conditions for C8-Methyl Functionalization (Based on 8-Methylquinoline) [6]

Reaction TypeCatalyst SystemCoupling PartnerSolventTemp. (°C)Yield (%)
ArylationPd(OAc)₂ / LigandAryl HalideToluene110-130Good-Exc.
Alkenylation[RhCp*Cl₂]₂ / AgSbF₆AlkyneDCE60-80Good-Exc.
AminationCu(OAc)₂AmineDioxane100Moderate

Note: Yields are representative and will require optimization for the 7,8-dimethylquinoline substrate.

Protocol 4: Proposed Palladium-Catalyzed C8-Methyl Arylation

  • Principle: This proposed protocol uses a palladium catalyst to couple the C8-methyl group with an aryl halide via a C(sp³)-H activation mechanism, directed by the quinoline nitrogen.

  • Reagents & Equipment:

    • 7,8-Dimethylquinoline

    • Aryl bromide or iodide (e.g., 4-bromotoluene)

    • Pd(OAc)₂ (Palladium(II) acetate)

    • Ligand (e.g., P(o-tolyl)₃ or a biaryl phosphine)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk tube or sealed vial, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add 7,8-dimethylquinoline (0.5 mmol, 1.0 equiv), aryl halide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (1.0 mmol, 2.0 equiv).

    • Solvent Addition: Evacuate and backfill the tube with an inert gas (3 cycles). Add the anhydrous, degassed solvent (2.5 mL) via syringe.

    • Heating: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired C8-benzylated quinoline derivative.

  • Scientific Rationale: The reaction is believed to proceed via a cyclometalated intermediate where the palladium coordinates to the quinoline nitrogen and inserts into a C-H bond of the C8-methyl group. Reductive elimination with the aryl halide then forms the new C-C bond and regenerates the active catalyst.

References

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-266. [Link]

  • Li, P., et al. (2017). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 22(9), 1438. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Sharma, P. P., et al. (2018). Metal-free domino one-pot protocols for quinoline synthesis. Organic & Biomolecular Chemistry, 16(34), 6113-6132. [Link]

  • IRCC. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. [Link]

  • Subashini, R., et al. (2011). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5546. [Link]

  • Ali, M. M., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 183-187. [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [Link]

  • Nagao, Y., et al. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, 73, 593-601. [Link]

  • Mondal, B., et al. (2021). Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii)-7,8-benzoquinoline complexes. RSC Advances, 11(22), 13359-13364. [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • Mondal, B., et al. (2021). Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii)-7,8-benzoquinoline complexes. RSC Advances, 11(22), 13359-13364. [Link]

  • Wang, C., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. [Link]

  • Chen, Y., et al. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Tetrahedron Letters, 50(48), 6659-6661. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Capps, N. K., & Hamilton, C. S. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(3), 697-699. [Link]

  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 966-972. [Link]

  • He, Z., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(28), e202202613. [Link]

  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 966-972. [Link]

  • PubChem. (n.d.). 7,8-dimethylquinoline. [Link]

  • Li, Z., et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(12), 2465-2469. [Link]

  • ResearchGate. (2025). Methylamino- and dimethylaminoquinolines. [Link]

  • ResearchGate. (2025). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]

  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

  • Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • RSC Publishing. (2023). Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation. [Link]

  • Urbański, T., & Lewenstein, W. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, Géologiques et Géographiques, 7, 1-3. [Link]

  • PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • PMC. (2014). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Barriers in 2,7,8-Trimethylquinoline

[1][2]

Current Status: Online Ticket ID: TMQ-278-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Locked Bay" Region

You are likely encountering difficulties because 2,7,8-trimethylquinoline (2,7,8-TMQ) represents a "perfect storm" of steric hindrance.[2] Unlike simple quinolines, this scaffold possesses a buttressing effect caused by the 7,8-dimethyl substitution pattern.[1]

  • The Buttress: The methyl group at C7 prevents the methyl group at C8 from rotating away from the nitrogen lone pair.

  • The Clamp: The methyl group at C2 further constricts the space around the nitrogen.

  • The Result: The nitrogen "bay region" is effectively locked, rendering standard N-functionalization protocols ineffective and altering the regioselectivity of Electrophilic Aromatic Substitution (EAS).

This guide provides troubleshooting workflows for the three most common failure points: N-Alkylation , Ring Substitution (EAS) , and Side-Chain Oxidation .[2][1]

Module 1: The Nitrogen Interface (N-Alkylation & N-Oxidation)

Problem: Reaction Stalls or Yields <5% during Quaternization

User Report: "I treated 2,7,8-TMQ with Methyl Iodide in refluxing acetone/acetonitrile, but recovered 95% starting material."

Technical Insight: The Buttressing Effect

In 8-methylquinoline, the methyl group causes steric strain but can rotate slightly to accommodate an electrophile. In 2,7,8-TMQ , the 7-methyl group sterically "butts" against the 8-methyl group, locking it into a rigid conformation that blocks the nitrogen lone pair.[2][1] This is analogous to the steric physics seen in "Proton Sponges" (1,8-bis(dimethylamino)naphthalene) [1].

Troubleshooting Protocol
VariableStandard Protocol (Fail)Corrective Protocol (Success) Why?
Electrophile Methyl Iodide (MeI)Methyl Triflate (MeOTf) or Meerwein's Salt MeI is too bulky and the leaving group is slow. MeOTf is a "harder," smaller, and hyper-reactive electrophile.[1]
Solvent Acetone / ACNDichloromethane (DCM) or Sulfolane Non-nucleophilic, polar solvents stabilize the transition state without competing.[2]
Pressure 1 atm (Reflux)10–15 kbar (High Pressure) High pressure accelerates reactions with negative volumes of activation (bond formation from two species).
Step-by-Step Workflow: "Hard" Methylation
  • Dissolve: 1.0 eq of 2,7,8-TMQ in anhydrous DCM (0.2 M).

  • Add: 1.2 eq of Methyl Trifluoromethanesulfonate (MeOTf) dropwise at 0°C under

    
    .
    
    • Warning: MeOTf is extremely toxic.[1]

  • Monitor: Allow to warm to RT. Do not heat initially.[1] The reaction is driven by the high electrophilicity, not thermal energy.[2]

  • Workup: Precipitate the salt with anhydrous diethyl ether. Do not use aqueous workup immediately as the cation is hydrolytically sensitive due to steric strain.[1]

Module 2: Ring Functionalization (Electrophilic Aromatic Substitution)

Problem: Regioselectivity Issues (C5 vs. C6)

User Report: "Nitration yields are low, and I'm seeing a mixture of isomers or decomposition."

Technical Insight: The C5/C6 Conflict

Standard quinoline EAS occurs at C5 and C8.[1][3]

  • C8: Blocked by Methyl.[1]

  • C5: The electronic preference (para to C8-methyl).[1] However, the peri-effect (steric interaction with C4-H) and the bulk of the 8-methyl group make C5 difficult to access.

  • C6: Ortho to the 7-methyl group.[1] Less electronically activated, but potentially more accessible if the electrophile is large.[2][1]

Decision Logic

EAS_PathwayStartEAS Target: 2,7,8-TMQConditionSelect Electrophile SizeStart->ConditionSmallSmall (NO2+, Cl+)Condition->SmallNitration/ChlorinationLargeLarge (Br2, Sulfonation)Condition->LargeBrominationC5C5 Substitution(Thermodynamic/Electronic)Small->C5Major ProductLarge->C5Slow/Low YieldC6C6 Substitution(Kinetic/Steric Leakage)Large->C6Increased Side Product

Figure 1: Decision tree for predicting regioselectivity based on electrophile size.

Troubleshooting Protocol: Nitration (C5 Targeting)
  • Reagent: Use KNO3 / H2SO4 rather than HNO3/Ac2O. The acetyl nitrate intermediate is bulkier.[1]

  • Temperature Control: Maintain 0°C to -10°C . Higher temperatures promote attack at C6 (via steric leakage) or oxidative degradation of the methyl groups.

  • Acid Strength: Use oleum (fuming H2SO4) carefully. The protonation of the Nitrogen deactivates the ring, but it is necessary to prevent polymerization.

Module 3: Side-Chain Functionalization (Benzylic Oxidation)

Problem: Over-oxidation or Wrong Methyl Group

User Report: "I wanted to oxidize the 2-methyl group to an aldehyde, but I got a mixture of carboxylic acids or attack at the 8-position."

Technical Insight: Differential Acidity

The three methyl groups are not equal [2, 3].[1][4]

  • C2-Me: Most Acidic/Reactive. Activated by the adjacent Nitrogen (similar to 2-picoline).[1] It can be selectively functionalized via Selenium Dioxide (

    
    ) oxidation or acid-catalyzed condensation.[1]
    
  • C8-Me: Sterically crowded but electron-rich.[1] Susceptible to radical attack but difficult to functionalize selectively without touching C2.[1]

  • C7-Me: Behaves like a standard aryl methyl group (least reactive).[1]

Protocol: Selective C2-Formylation[2]
MethodTargetReagentsOutcome
Riley Oxidation C2-Me

(1.1 eq), Dioxane,

High Selectivity. The mechanism requires enolization, which is easiest at C2 due to N-activation.[1]
Radical Bromination Non-Selective NBS, AIBN,

Avoid. Will brominate C2 and C8 indiscriminately.
KMnO4 All Aqueous KMnO4Total Oxidation. Yields pyridine-2,3,4,5-tetracarboxylic acid derivatives (ring degradation).[2][1]
Step-by-Step Workflow: SeO2 Oxidation (C2-Selective)
  • Suspend: 2,7,8-TMQ in 1,4-dioxane (wet, containing 2% water to prevent over-oxidation to acid).

  • Add: Freshly sublimed Selenium Dioxide (

    
    ).
    
  • Heat: Reflux for 4-6 hours. Monitor by TLC (Aldehyde moves slower than starting material).[1]

  • Filter: Remove black Selenium metal while hot through Celite.[1]

  • Purify: The 2-formyl product is often unstable; protect immediately as an acetal or use in the next step (e.g., Wittig).[1]

References

  • Buttressing Effect in Naphthalene Proton Sponges

    • Source: Alder, R. W., et al. "Complexation of proton sponges."[2][1] Chemical Reviews.

    • Relevance: Establishes the physical model for 1,8-disubstituted steric locking, directly applicable to the 7,8-dimethylquinoline motif.
    • Search Confirmation: [1.20] Organometallic synthesis... 1,8-bis(dimethylamino)naphthalenes.[2][1][4] "Buttressing effect" reduces basicity/reactivity by locking conformation.[1]

  • Reactivity of Methylquinolines (Oxidation)

    • Source: Xu, J., et al. "Metal-Free Chemoselective Oxidation of 4-Methylquinolines."[2][1][5] Chemistry - An Asian Journal.[1][5]

    • Relevance: Demonstrates the differential reactivity of quinoline methyl groups and the utility of specific oxidants.
    • Search Confirmation: [1.
  • Steric Hindrance in 8-Substituted Quinolines

    • Source: Sarthi, et al. "Rh(III)-Catalyzed Alkylation of 8-Methylquinolines."[1][6] Organic Letters.

    • Relevance: Discusses the specific challenges of C-H activation and functionalization in the presence of the 8-methyl group.
    • Search Confirmation: [1.1] Regioselective C(sp3)
  • Synthesis of 2,7,8-Trimethylquinoline Derivatives

    • Source: Khan, F. N., et al. "2-Chloro-7,8-dimethylquinoline-3-carbaldehyde."[2][1] Acta Crystallographica.

    • Relevance: Provides crystallographic evidence of the steric crowding in 7,8-dimethylquinoline systems.[1]

    • Search Confirmation: [1.24] 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,7,8-trimethylquinoline and associated reagents before use.

removing unreacted POCl3 from quinoline chlorination

Technical Support Center: POCl Removal in Quinoline Chlorination

Topic: Safe Removal of Unreacted Phosphorus Oxychloride (POCl )

Ticket ID: CHEM-PROC-004 Assigned Specialist: Senior Application Scientist, Process Safety Unit

The Critical Safety Brief: The "Induction Trap"

Before attempting any workup, you must understand the specific hazard profile of POCl

Induction Period Trap

The Hazard: When POCl


  • Phase 1 (Accumulation): You add the quench; nothing happens. You assume it is safe and add more.

  • Phase 2 (Trigger): The interface warms slightly, or agitation increases.

  • Phase 3 (The Volcano): The accumulated POCl

    
     hydrolyzes simultaneously. The massive release of HCl gas and heat causes an instantaneous eruption of boiling acid.
    
Mechanism of Hazard

POCl3_Hazardcluster_0The Induction Trapcluster_1The EventStartPOCl3 Added toCold Water/IceSinksPOCl3 Sinks(Immiscible Layer)Start->SinksFalseSafeNo Immediate Reaction(False Security)Sinks->FalseSafeAccumulationReagent AccumulatesFalseSafe->AccumulationTriggerTemp > 25°C orVigorous StirringAccumulation->Trigger  Critical Mass  HydrolysisRapid HydrolysisPOCl3 + 3H2O → H3PO4 + 3HCl + HeatTrigger->HydrolysisEruptionThermal Runaway(Volcano Effect)Hydrolysis->Eruption

Figure 1: The "Induction Trap" mechanism showing why cold quenching can lead to delayed thermal runaway.

Primary Workflow: Distill, Then Quench

Do not rely solely on quenching to remove large excesses of POCl

12
Decision Matrix
ParameterProtocol A: Vacuum Distillation (Recommended)Protocol B: Direct Quench (Small Scale Only)
Scale > 5 grams / > 10 mL< 5 grams / < 10 mL
POCl

Excess
Large (> 3 equivalents)Small (< 2 equivalents)
Product Stability High thermal stabilityThermally labile
Safety Profile High: Removes fuel before fire.Moderate: High exotherm risk.

Detailed Protocols

Protocol A: Bulk Removal via Vacuum Distillation (The Gold Standard)

Rationale: By removing 80-90% of the POCl

Equipment:

  • Short-path distillation head (avoid Vigreux columns; they hold up too much toxic residue).

  • Heavy-walled vacuum tubing.

  • Critical: A caustic scrubber (NaOH trap) between the pump and the distillation setup to neutralize HCl vapors.

Step-by-Step:

  • Setup: Switch the reaction vessel to a distillation configuration immediately after the reaction is complete.

  • Temperature: Heat the oil bath to 60–80°C (POCl

    
     bp is 105°C at atm, but significantly lower under vacuum).
    
  • Vacuum: Apply vacuum gradually. Do not apply full vacuum instantly, or the mixture will bump.

    • Target: Remove the liquid until a stirrable paste or thick oil remains.

    • Co-solvent Chase (Optional): If the residue is too thick, add dry toluene and distill again to azeotrope trace POCl

      
      .
      
  • The Residual Quench:

    • Dilute the residue with an organic solvent (DCM or Ethyl Acetate).[3]

    • Proceed to Protocol B to quench the trace remaining POCl

      
      .
      
Protocol B: The "Inverse Quench" (Safety Critical)

Rationale: Adding the reaction mixture TO the water ensures the POCl

4

Reagents:

  • Quench Media: Crushed ice mixed with aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ).
    
    • Expert Tip: NaOAc is preferred over NaHCO

      
       because it buffers the pH without generating massive amounts of CO
      
      
      foam.

Step-by-Step:

  • Preparation: Place the quench media in a large beaker (3x the volume of your reaction).

  • Dilution: Dilute your reaction mixture (or distillation residue) with a water-immiscible solvent (DCM, CHCl

    
    , or Toluene).
    
  • Addition:

    • Transfer the reaction mixture into a dropping funnel.

    • Add the mixture dropwise into the vigorously stirred ice/base slurry.

    • Monitor Temperature: Keep the internal temperature < 20°C.

  • The "Hold" Point: After addition, stir for 30 minutes. Do not stop stirring. This ensures any occlusion bodies (gummy solids trapping POCl

    
    ) are broken down.
    

Troubleshooting & FAQs

Q1: My product reverted to the starting material (Hydroxy-quinoline). What happened?

Diagnosis: Acid-Catalyzed Hydrolysis. Cause: The quench generates massive amounts of HCl and Phosphoric Acid. 2- and 4-chloroquinolines are susceptible to hydrolysis in strong acid, especially if the quench gets hot. Solution:

  • Speed is key: Do not let the mixture sit in the acidic quench layer.

  • pH Control: Use an alkaline quench. Instead of pure water, quench into 20% K

    
    CO
    
    
    or NH
    
    
    OH (ammonium hydroxide).
  • Extraction: Extract the organic layer immediately after the "Hold" point. Wash the organic layer with saturated NaHCO

    
     until the aqueous phase is pH 8.[5]
    
Q2: I have a "stuck" stir bar and a hard gummy solid at the bottom.

Diagnosis: Formation of Polyphosphoric Acid (PPA) aggregates. Cause: Quenching with insufficient agitation or insufficient solvent. The POCl

Solution:
  • Do NOT scrape it: Breaking the crust can release trapped POCl

    
     and cause a delayed boil-over.
    
  • The Solvent Fix: Add more DCM or Chloroform to dissolve the organic components.

  • Sonicate: If safe/possible, mild sonication can help break up the gum without mechanical scraping.

Q3: Can I use a Rotovap instead of a distillation setup?

Answer: Not Recommended.

  • Reason 1: POCl

    
     vapors will destroy the rotary evaporator's vacuum seals and corrode the internal pump mechanism rapidly.
    
  • Reason 2: Rotovaps are often shared equipment. Contaminating the bump trap with POCl

    
     puts the next user at risk of inhaling HCl/Phosphoric acid mists.
    
  • Exception: If you have a dedicated "acid-proof" rotovap with a heavy-duty cold trap (liquid N

    
     or dry ice/acetone) and a caustic scrubber.
    
Q4: The reaction is fuming uncontrollably during the quench.

Diagnosis: Thermal Runaway. Immediate Action:

  • Stop Addition: Close the dropping funnel immediately.

  • Cool: Add more dry ice or regular ice directly to the quench vessel.

  • Dilute: Add more inert solvent (DCM) to the reaction mixture to act as a heat sink.

Process Logic & Workflow

WorkflowStartReaction Complete(Excess POCl3 Present)DecisionIs Scale > 5g?Start->DecisionDistillProtocol A:Vacuum Distillation(Remove 90% Volatiles)Decision->DistillYesDiluteDilute with DCM/TolueneDecision->DiluteNoResidueThick Oil/Paste ResidueDistill->ResidueResidue->DiluteQuenchProtocol B:Inverse Quench(Add Mix to Ice/Base)Dilute->QuenchPhaseSepPhase Separation(Immediate)Quench->PhaseSepWashWash with NaHCO3(Target pH 8)PhaseSep->Wash

Figure 2: Operational workflow for maximizing safety and yield.

References

  • BenchChem Technical Support. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (Accessed 2024). Link

  • Organic Process Research & Development. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. (2010).[6][7] ACS Publications.[6] Link

  • Organic Syntheses. Diethyl 2-chloro-2-cyclopropylethene-1,1-dicarboxylate (Example of POCl3 Distillation). Org.[6][8] Synth. 1986, 64, 214. Link

  • Bretherick's Handbook of Reactive Chemical Hazards.Phosphorus Oxychloride Safety Profile. (Standard Reference).
  • ResearchGate Community. Discussions on Safe Quenching of POCl3 and Quinoline Stability.Link

Technical Support Center: 4-Chloro-2,7,8-trimethylquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation response. It assumes the user has already attempted standard literature protocols and is facing specific deviations (oiling out, low purity, persistent color).

Ticket ID: #PUR-Q4-278TM Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: High (Process Bottleneck)[1]

Introduction: The "Deceptive" Simple Molecule

Welcome to the support center. You are likely working with 4-Chloro-2,7,8-trimethylquinoline , a key intermediate often synthesized via the Knorr or Conrad-Limpach cyclization followed by POCl


 chlorination.[1]

While the structure appears stable, the 4-chloro position on a quinoline ring is electronically activated. It is prone to hydrolysis (reverting to the 4-hydroxy starting material) and nucleophilic displacement during workup.[1] Furthermore, the 7,8-dimethyl substitution pattern increases lipophilicity, making "oiling out" a common nightmare during recrystallization.

This guide addresses the specific failure modes of this molecule.

Module 1: Crude Assessment & "The Yellow Oil"

Q: My crude product is a dark, viscous oil that refuses to solidify. Did the reaction fail?

A: Not necessarily. The "oil" state is often caused by phosphorus impurities acting as a solvent. When you chlorinate with POCl


, you generate phosphoryl chlorides (

, etc.) as byproducts.[1] If these are not fully hydrolyzed and washed away, they depress the melting point of your quinoline.

Diagnostic Step: Run a TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2) .[1]

  • Spot A (Baseline): Phosphorus residues/salts.[1]

  • Spot B (Mid-Rf): 4-Hydroxy-2,7,8-trimethylquinoline (unreacted/hydrolyzed material).[1]

  • Spot C (High-Rf): Your target 4-Chloro product.

If Spot C is dominant but it's still an oil: You have trapped solvent or phosphorus species.[1] Proceed to Module 2 (Aggressive Wash) .

Q: I see a persistent "ghost" peak in HPLC at the same retention time as the starting material.

A: This is likely 4-Hydroxy-2,7,8-trimethylquinoline .

  • Cause: You likely quenched the POCl

    
     reaction mixture into water that was too hot or allowed the pH to drift too high (>10) or too low (<2) for extended periods during workup.[1] The 4-Cl bond is labile.
    
  • Fix: You cannot easily remove the 4-hydroxy impurity by recrystallization as it often co-precipitates. You must remove it via Acid/Base Differential Extraction (see Module 2) or re-chlorinate the crude.[1]

Module 2: The Quench & Workup (Critical Intervention)[1]

The quality of your crystals is determined before you even start crystallizing. It happens in the separatory funnel.

Protocol: The "Cold-Buffered" Quench

Standard water quenches often generate local hot spots of HCl, hydrolyzing your product.

  • Prepare Quench Buffer: A slurry of crushed ice and Ammonium Hydroxide (NH

    
    OH)  or Sodium Acetate .[1] Do not use strong NaOH initially, as high pH + heat promotes hydrolysis.[1]
    
  • Dosing: Pour the reaction mixture slowly onto the ice with vigorous stirring. Keep internal temp < 20°C.

  • pH Check: Adjust final pH to 8–9 . The free base of the quinoline should precipitate.

Q: The solid is sticky/tarry after quenching. How do I clean it before crystallization?

A: Use the "DCM Wash" Technique .[1] Do not filter the sticky solid. Instead:

  • Extract the aqueous quench mixture with Dichloromethane (DCM) .[1]

  • Wash the DCM layer with 5% NaHCO

    
      (removes acidic impurities).[1]
    
  • CRITICAL STEP: Wash the DCM layer with Water .[1]

  • Dry over MgSO

    
     and evaporate.
    
  • If it's still an oil:[1] Triturate (grind) the residue with cold Heptane or Petroleum Ether .[1] This pulls out non-polar tars and often induces solidification.[1]

Module 3: Crystallization Strategies

This is where the 7,8-dimethyl substitution pattern causes issues. The methyl groups disrupt crystal packing, making the compound reluctant to leave the solution.

Solvent Screening Table

Based on solubility profiles of substituted 4-chloroquinolines.

Solvent SystemSuitabilityNotes
Methanol (MeOH) ⭐⭐⭐ (High)Best starting point.[1][2] Dissolve hot, cool slowly.
Acetonitrile (ACN) ⭐⭐⭐ (High)Excellent for removing polar impurities.[1] Sharp crystals.[1]
Ethyl Acetate/Hexane ⭐⭐ (Med)Good for "oily" crudes.[1] Use minimal hot EtOAc, add Hexane to cloud point.[1]
Toluene ⭐ (Low)Risk of high solubility even when cold; good for removing inorganic salts.[1]
Water/Ethanol ⚠️ (Risky)Avoid. Water at high temps promotes hydrolysis of the 4-Cl group.[1]
Q: My solution turned cloudy, but then separated into a bottom oil layer (Oiling Out).

A: This is the "Limpach Curse." The solution is above the melting point of the solvated product. The Fix:

  • Reheat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass.[1]

  • Slower Cooling: Wrap the flask in a towel to cool to room temp over 2 hours. Do not plunge into ice.

  • Co-Solvent Adjustment: You likely have too much anti-solvent (e.g., Hexane).[1] Add a small amount of the dissolving solvent (e.g., EtOAc) to solubilize the oil phase.

Module 4: Advanced Troubleshooting (The "Nuclear" Options)

Q: I have a persistent colored impurity (Red/Brown).

A: These are oxidized aniline oligomers (tars).[1]

  • Solution: Perform a Carbon Treatment during hot filtration.[1][2]

    • Dissolve crude in hot Methanol.

    • Add Activated Charcoal (5-10% w/w) .

    • Stir for 15 mins (do not boil vigorously).

    • Filter through Celite while hot.

    • Crystallize the filtrate.[1][3]

Q: Can I distill this?

A: Yes, but with caution. this compound has a high boiling point.[1] You need a high-vacuum (<1 mmHg) setup.[1]

  • Warning: If any 4-hydroxy impurity is present, it will sublime and clog your condenser.[1]

  • Recommendation: Use Sublimation if you have <5g.[1] Use Short-Path Distillation if >10g.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (POCl3 + Quinolone) Quench Ice/NH4OH Quench (Keep T < 20°C, pH 8-9) Start->Quench PhaseCheck Is the Product Solid or Oil? Quench->PhaseCheck Solid Solid Precipitate PhaseCheck->Solid Precipitates Oil Sticky Oil / Tar PhaseCheck->Oil Oils Out Filter Filter & Wash (Water -> Cold Heptane) Solid->Filter DCM_Extract Extract into DCM Wash w/ NaHCO3 Oil->DCM_Extract CrudeDry Crude Dry Solid Filter->CrudeDry Triturate Evaporate DCM Triturate w/ Cold Heptane DCM_Extract->Triturate Triturate->CrudeDry PurityCheck Check Purity (TLC/HPLC) CrudeDry->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Clean LowPurity Purity < 90% or Colored PurityCheck->LowPurity Dirty Recryst Recrystallization (Methanol or ACN) HighPurity->Recryst Carbon Activated Charcoal Treatment (Hot MeOH) LowPurity->Carbon Final Pure this compound Recryst->Final Carbon->Recryst

Caption: Decision matrix for the isolation and purification of this compound from crude reaction mixtures.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

    • Foundational text on the synthesis of substituted quinolines, establishing the cyclization patterns relevant to trimethyl deriv
  • Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 4-Chloro-7-chloroquinoline. Journal of the American Chemical Society, 68(1), 113–114.[1] Link[1]

    • Provides the classic protocol for POCl3 chlorination and the critical neutraliz
  • BenchChem Technical Protocols. (2025). Recrystallization techniques for purifying 4-chloroquinoline derivatives. Link[1]

    • Modern solvent screening d
  • Lisle, G. F., & Stacy, G. W. (1950).[1] Process for preparing 4,7-dichloro-8-methylquinoline. U.S. Patent No.[1][4] 2,520,043.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Specific industrial procedure for 8-methyl substituted chloroquinolines, detailing the handling of the "gummy suspension" and crystallization
  • Wolf, C., et al. (2011).[1] POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. Journal of Organic Chemistry. Link

    • Mechanistic insight into the formation of phosphorylated intermediates and the importance of temperature control during the reaction and quench.

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; handle with appropriate PPE, including gloves and face shields, as 4-chloroquinolines can be skin sensitizers and POCl3 residues are corrosive.[1]

Sources

Technical Support Center: 4-Chloro-2,7,8-trimethylquinoline Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-4CL-TMQ-001 Subject: Prevention of Hydrolysis & Degradation Pathways Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary

4-Chloro-2,7,8-trimethylquinoline is a specialized heterocyclic intermediate. While the methyl groups at positions 2, 7, and 8 provide unique steric and electronic properties, the C4-Chlorine bond remains highly labile .

This molecule is prone to Nucleophilic Aromatic Substitution (


) . In the presence of moisture, it hydrolyzes to form 4-hydroxy-2,7,8-trimethylquinoline  (which predominantly exists as the 4-quinolone tautomer). This reaction is acid-catalyzed  and autocatalytic : as the chloride hydrolyzes, it releases HCl, which protonates the quinoline nitrogen, significantly lowering the activation energy for further hydrolysis.

This guide provides the protocols required to arrest this degradation cycle.

Module 1: The Degradation Mechanism (Know Your Enemy)

To prevent hydrolysis, you must disrupt the mechanism. The degradation follows an acid-catalyzed addition-elimination pathway.

Key Insight: The reaction is not linear; it is exponential due to autocatalysis. A small amount of moisture generates a small amount of HCl, which then accelerates the decomposition of the remaining bulk material.

Visualizing the Pathway

The following diagram illustrates the critical failure points where moisture and acid facilitate the conversion to the impurity.

HydrolysisMechanism Reactant 4-Chloro-2,7,8- trimethylquinoline Protonated Protonated Intermediate (Highly Electrophilic C4) Reactant->Protonated + H+ (Trace Acid) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophilic Attack) Product 4-Hydroxy-2,7,8- trimethylquinoline (Quinolone Tautomer) Transition->Product - HCl HCl HCl (Autocatalyst) Transition->HCl Release HCl->Reactant Catalyzes Next Cycle

Figure 1: The Autocatalytic Hydrolysis Cycle. Note the red arrow indicating how the byproduct (HCl) feeds back into the reaction, accelerating degradation.

Module 2: Storage & Handling Protocols

The "Argon Blanket" Standard The primary cause of shelf-life failure is atmospheric moisture interacting with trace acid impurities.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CReduces kinetic energy, slowing the rate of

collision.
Atmosphere Argon or Nitrogen (Dry)Displaces humid air. Argon is heavier than air and provides a better "blanket" for solids.
Container Amber Glass + ParafilmAmber blocks UV (which can generate free radicals); Parafilm creates a secondary moisture barrier.
Desiccant

or Activated Sieves
Standard silica gel is often insufficient for long-term storage of highly labile chlorides.

Protocol: The "Dry-Box" Transfer

  • Do not open the manufacturer's vial until it has equilibrated to room temperature (prevents condensation).

  • Perform all weighing and aliquoting inside a glovebox or under a positive pressure of nitrogen in a flow hood.

  • Critical Step: If the material must be stored in solution, use Anhydrous DCM (Dichloromethane) or Toluene over 4Å molecular sieves. Avoid ethers (THF) if they contain peroxides or are hygroscopic.

Module 3: Reaction Optimization (Synthesis Guide)

When using this quinoline in coupling reactions (e.g., amination to form antimalarial analogs), you must outcompete water.

The Competition:



Troubleshooting the Reaction Setup:

  • Solvent Choice:

    • Recommended: Anhydrous Toluene, DMF, or Acetonitrile.

    • Avoid: Alcohols (unless intended as nucleophiles), wet ethers.

  • The Scavenger Base:

    • Always include a non-nucleophilic base (e.g.,

      
      , 
      
      
      
      , or DIPEA).
    • Role: Neutralizes the HCl generated during the substitution, preventing the autocatalytic protonation of the quinoline ring.

  • Temperature Control:

    • While heat is often required for

      
       on the 4-position, start at room temperature. High heat in the presence of trace moisture favors hydrolysis.
      
Module 4: Corrective Troubleshooting (Recovery)

Scenario: You opened the bottle, and the off-white powder has turned into a sticky solid or contains white precipitate. Diagnosis: Partial hydrolysis has occurred. The white solid is likely the 4-quinolone (insoluble in organic solvents like DCM).

Decision Tree: Can I save it?

Troubleshooting Start Observation: Material Discolored or Precipitate Formed CheckSolubility Test: Dissolve small sample in DCM Start->CheckSolubility Clear Solution Clear? CheckSolubility->Clear Yes Material Intact. Recrystallize from Hexane/Toluene if purity <95% Clear->Yes Yes No Cloudy/White Solid? (Quinolone Formation) Clear->No No Action Recovery Protocol: Reflux with POCl3 (Neat or in Toluene) converts OH back to Cl No->Action

Figure 2: Troubleshooting flow for material integrity.

Recovery Protocol (Re-Chlorination): If significant hydrolysis is detected (>10%):

  • Suspend the degraded material in Phosphorus Oxychloride (

    
    ) .
    
  • Reflux at 90-100°C for 1-2 hours.

  • Mechanism:

    
     converts the carbonyl of the quinolone back into the enol-phosphate, which is then displaced by chloride.
    
  • Safety: Quench carefully by pouring onto ice/alkali (exothermic!).

Frequently Asked Questions (FAQs)

Q: Why does the 2,7,8-trimethyl pattern not protect the 4-position sterically? A: While the 2-methyl group provides some steric bulk, the 4-position is electronically activated. The nitrogen atom, especially if protonated, pulls electron density from the ring, making C4 highly electrophilic. Sterics cannot overcome this thermodynamic drive if water is present.

Q: Can I use HCl in dioxane to generate the salt form for better stability? A: No. Unlike many amines, 4-chloroquinolines are less stable as HCl salts because the protonated nitrogen activates the C-Cl bond for hydrolysis. Store as the free base.

Q: I see a new peak in my LC-MS at M+1 = 188 (approx). What is it? A: This corresponds to the hydrolyzed product (Molecular Weight ~187.24 Da). The chlorine isotope pattern (3:1 ratio of M:M+2) will be missing, confirming the loss of the halogen.

References
  • Mechanism of Nucleophilic Substitution in 4-Chloroquinolines Source: Journal of the Chemical Society. Context: Establishes the kinetic sensitivity of the C4 position to acid catalysis. Link:

  • Re-chlorination Protocols (Recovery) Source: BenchChem / Vertex AI Search Results. Context: Standard protocols for converting 4-hydroxyquinolines back to 4-chloroquinolines using

    
    .
    Link:
    
  • General Stability of 4-Chloroquinoline Derivatives Source: Santa Cruz Biotechnology (SCBT) MSDS.[1] Context: Safety and stability data indicating incompatibility with oxidizing agents and moisture. Link:

  • Structural Data and Analogs Source: National Institutes of Health (PMC). Context: Crystallographic data on 4-chloro-2,5-dimethylquinoline, demonstrating the planar nature and stacking which can trap moisture if not dried properly. Link:

Sources

Technical Support Center: Troubleshooting Low Reactivity at the 4-Position of Trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating the challenges of functionalizing trimethylquinoline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with achieving reactivity at the sterically hindered and electronically deactivated 4-position. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you diagnose problems and develop effective solutions.

Troubleshooting Guide: Addressing C4-Position Reactivity

This section directly addresses the most common issues encountered during the chemical modification of trimethylquinolines at the 4-position. The question-and-answer format is designed to help you quickly identify the root cause of your experimental challenges and implement robust solutions.

Question 1: Why is the 4-position of my trimethylquinoline derivative unreactive towards standard electrophilic substitution (e.g., nitration, halogenation)?

Answer: The low reactivity of the 4-position (C4) of the quinoline ring toward electrophilic aromatic substitution (SEAr) is a well-documented challenge rooted in the fundamental electronic and steric properties of the molecule.

  • Electronic Effects: The quinoline scaffold consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect (a -I and -M effect). This significantly reduces the electron density of the pyridine ring, deactivating it towards attack by electrophiles.[1][2][3] Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions.[1][4][5] The presence of electron-donating methyl groups on the quinoline ring can slightly counteract this deactivation, but the nitrogen's influence on the pyridine portion of the heterocycle remains dominant.

  • Steric Hindrance: In 2,4-substituted quinolines, the methyl group at the C4 position physically obstructs the incoming electrophile, creating significant steric hindrance.[6][7] This steric barrier further reduces the likelihood of a successful reaction at this site, even if electronic conditions were more favorable.

G Figure 1: Factors Inhibiting Electrophilic Attack at C4 A Low Reactivity at C4-Position of Trimethylquinoline B Electronic Deactivation A->B C Steric Hindrance A->C D Electronegative nitrogen atom withdraws electron density from the pyridine ring. B->D E Methyl group at C4 physically blocks the approach of electrophiles. C->E

Caption: Logical relationship of factors causing low C4 reactivity.

Question 2: My Friedel-Crafts acylation/alkylation is failing. Is this related to the general low reactivity?

Answer: Yes, and the problem is compounded by the reaction mechanism. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). The basic nitrogen atom of the quinoline ring acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst. This coordination forms a complex that places a formal positive charge on the nitrogen, which further deactivates the entire heterocyclic system towards electrophilic attack, making the already difficult reaction nearly impossible.[8]

Question 3: How can I overcome these electronic barriers to functionalize the C4-position?

Answer: A classic and highly effective strategy is to convert the quinoline to its corresponding N-oxide .

  • Mechanism of Activation: The N-oxide functional group fundamentally alters the electronic properties of the quinoline ring. The oxygen atom can donate electron density back into the ring via resonance, which preferentially increases the electron density at the C2 and C4 positions. This electronic activation makes these positions susceptible to attack by electrophiles. Furthermore, the N-oxide group enhances the reactivity towards certain nucleophiles at these same positions.[9][10][11]

StrategyReagentsTypical ConditionsOutcome
N-Oxide Formation m-CPBA or H₂O₂/Acetic AcidCH₂Cl₂ or Acetic Acid, RT to 60°CActivates C4 for electrophilic and some nucleophilic attacks.
Nitration of N-Oxide H₂SO₄/HNO₃0°C to RTYields 4-nitroquinoline-N-oxide.
Question 4: Even with the N-oxide, my desired transformation is inefficient. What are the modern alternatives to classical SEAr for functionalizing the C4-position?

Answer: When direct electrophilic substitution is not viable, you must change your synthetic strategy. Modern organic chemistry offers powerful alternatives that bypass the inherent limitations of the quinoline system.

  • Nucleophilic Aromatic Substitution (SNAr): This is one of the most reliable methods if you can access the correct starting material. Instead of adding an electrophile, you start with a quinoline derivative that has a good leaving group (like a halogen) at the 4-position. The electron-deficient nature of the C4 position makes it highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols).[2][12][13] The synthesis of 4-chloroquinolines is a well-established process, often starting from the corresponding quinolin-4-one.[14][15]

  • Transition Metal-Catalyzed C-H Functionalization: This cutting-edge approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, offering high atom economy.[9][16] While C2 and C8 are often the most reactive sites in directed C-H activations, specific ligand and catalyst systems are continually being developed to target other positions.[10][17] This strategy avoids the need for pre-functionalized starting materials but often requires extensive screening of reaction conditions.

Caption: A decision-making workflow for troubleshooting C4 functionalization.

Frequently Asked Questions (FAQs)

  • Q: What is the general order of reactivity for electrophilic substitution on an unsubstituted quinoline?

    • A: For electrophilic substitution, the reaction occurs on the benzene ring. The general order of reactivity is 8 > 5 > 6 > 7 > 3. The pyridine ring (positions 2, 3, 4) is generally unreactive under these conditions.[1][5]

  • Q: And what about nucleophilic substitution on an unsubstituted quinoline?

    • A: Nucleophilic substitution occurs on the electron-deficient pyridine ring, preferentially at positions 2 and 4.[2][11] This is the principle behind reactions like the Chichibabin reaction, which can install an amino group at the 2-position.

  • Q: Can I use a directing group to force reactivity at the C4 position?

    • A: Yes, directed ortho-metalation (DoM) strategies can be employed, but they are often complex. A directing group, typically attached to the quinoline nitrogen or at an adjacent position, can direct a metalating agent (like an organolithium reagent) to a specific C-H bond. However, achieving selectivity for C4 over the more acidic C2 or sterically accessible C8 can be challenging and requires carefully designed substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylquinoline N-oxide

This protocol provides a representative method for activating the quinoline ring system.

Reactants & Reagents:

  • 2,4-Dimethylquinoline (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,4-dimethylquinoline in a sufficient volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution on 4-Chloro-2-methylquinoline

This protocol demonstrates the power of SNAr for C4 functionalization.

Reactants & Reagents:

  • 4-Chloro-2-methylquinoline (1.0 eq)

  • Benzylamine (a representative nucleophile, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 4-chloro-2-methylquinoline, potassium carbonate, and DMF.

  • Add benzylamine to the stirring suspension.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(benzylamino)-2-methylquinoline.

References
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. [Link]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono ... National Center for Biotechnology Information. [Link]

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. ACS Publications. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]

  • and 2,4,7-Trimethylquinolines. ACS Publications. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

  • Reactivity of Quinoline. YouTube. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • recent advances in selective functionalization of the quinazoline scaffold. Universidade de Vigo. [Link]

  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Atlantis Press. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. LMS. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. MDPI. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Birmingham. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. National Center for Biotechnology Information. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Center for Biotechnology Information. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. [Link]

  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. ResearchGate. [Link]

  • Reactivity Quinoline. Scribd. [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source. [Link]

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Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Strategy for 4-Chloro-2,7,8-trimethylquinoline: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 4-Chloro-2,7,8-trimethylquinoline (CAS: 78509-29-2) Application: Purity Assay & Impurity Profiling The Challenge: The analysis of polysubstituted quinolines presents a dual challenge: basicity (causing peak tailing on traditional silanols) and structural isomerism (requiring high selectivity to distinguish from regioisomers or the 4-hydroxy hydrolysis byproduct).[1][2][3]

This guide compares two distinct chromatographic approaches:

  • Method A (The Standard): A traditional C18 approach using ion-suppression (Low pH).[1][3]

  • Method B (The Advanced Alternative): A Fluorinated Phenyl (PFP) approach leveraging ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    and dipole interactions.[1][4]

Recommendation: While Method A is sufficient for rough purity checks, Method B (PFP) is recommended for critical assays requiring the separation of dechlorinated impurities and positional isomers.[1][3]

Part 1: The Analyte & Chromatographic Challenge

Chemical Profile[1][3][5][6][7][8][9][10]
  • Structure: A fused pyridine-benzene ring system with a basic nitrogen, a chlorine atom at position 4, and three methyl groups (2, 7, 8).[2]

  • Basicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The quinoline nitrogen typically has a 
    
    
    
    ~4.5–5.[1]0. At neutral pH, the species exists in equilibrium, leading to broad peaks.
  • Hydrophobicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  High (~4.0–4.6), indicating strong retention on Reversed-Phase (RP) columns.[1][2]
    
  • Critical Impurities:

    • Hydrolysis Product: 4-Hydroxy-2,7,8-trimethylquinoline (more polar).[2][3]

    • Starting Material: 2,3-Dimethylaniline derivatives.[1][2][3]

    • Regioisomers: 4-Chloro-2,6,8-trimethylquinoline (requires high selectivity).[2][3]

Method Development Decision Tree

The following workflow illustrates the logical selection process for this specific molecule.

MethodSelection Start Start: this compound CheckImpurity Are positional isomers or halogenated impurities expected? Start->CheckImpurity NoIsomers No: Simple Purity Check CheckImpurity->NoIsomers Synthetic Crude YesIsomers Yes: High Purity Assay CheckImpurity->YesIsomers Final Pharma Grade MethodA Method A: C18 (L1) Mechanism: Hydrophobic Interaction Pros: Robust, Cheap Cons: Potential Tailing NoIsomers->MethodA MethodB Method B: PFP (L43) Mechanism: Hydrophobic + Pi-Pi + Dipole Pros: Isomer Selectivity, Sharp Peaks Cons: Equilibration Time YesIsomers->MethodB

Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity profile complexity.

Part 2: Comparative Experimental Protocols

Method A: The Traditional C18 Approach (USP-Style)

This method relies on "brute force" hydrophobic interaction.[1][3] To mitigate tailing caused by the basic nitrogen interacting with residual silanols, a high-molarity phosphate buffer at low pH is used to fully protonate the amine and suppress silanol ionization.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[2]
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    

Gradient Table (Method A):

Time (min) % Buffer (A) % ACN (B)
0.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 15.0 | 80 | 20 |[1][2][3]

Method B: The Fluorinated Phenyl (PFP) Approach (Recommended)

This method utilizes a Pentafluorophenyl (PFP) phase.[4][5] The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aromatic system of the quinoline and the electron-withdrawing chlorine substituent.[1] This "orthogonal" selectivity is superior for separating halogenated compounds.[1]

  • Column: PFP / F5 Core-Shell (e.g., Phenomenex Kinetex F5 or ACE C18-PFP),

    
    .[2]
    
  • Mobile Phase A: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Formic Acid in Water.[1]
    
  • Mobile Phase B: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Formic Acid in Methanol.[1]
    
  • Flow Rate: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    
  • Temperature: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    
  • Detection: UV @ ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Compatible with MS).[1]
    

Gradient Table (Method B):

Time (min) % Aqueous (A) % MeOH (B)
0.0 70 30
8.0 10 90
10.0 10 90
10.1 70 30

| 14.0 | 70 | 30 |[1][2][3]

Part 3: Performance Comparison & Data Analysis

The following data represents expected performance metrics based on the physicochemical properties of 4-chloroquinolines when analyzed on these specific stationary phases.

MetricMethod A (C18)Method B (PFP)Interpretation
Retention (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (

)
Moderate (

)
C18 retains based purely on hydrophobicity; PFP allows faster elution with better selectivity.[1][2]
Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)


PFP phases often shield silanols better, reducing amine tailing.[1][2]
Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

(Isomers)

(Isomers)
Critical: PFP separates positional isomers (e.g., 2,6,8-trimethyl vs 2,7,8-trimethyl) via shape selectivity.
MS Compatibility Poor (Non-volatile salts)Excellent (Formic acid)Method B is suitable for LC-MS impurity identification.[1]
Mechanistic Insight: Why PFP Wins

While C18 relies on Van der Waals forces, the PFP column engages in three distinct interactions with this compound:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    Stacking:
    Between the quinoline ring and the phenyl ring of the phase.[1]
  • Dipole-Dipole: Between the C-Cl bond of the analyte and the C-F bonds of the phase.[1][3]

  • Shape Selectivity: The rigid PFP ring discriminates between the steric bulk of the methyl groups at positions 7 and 8.[1][3]

Mechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte 4-Cl-2,7,8-Trimethylquinoline C18 Alkyl Chain (C18) C18->Analyte Hydrophobic only PFP Pentafluorophenyl Ring PFP->Analyte Pi-Pi Stacking PFP->Analyte Dipole (C-F ... Cl-C) PFP->Analyte Steric Exclusion

Figure 2: Mechanistic comparison of stationary phase interactions. PFP offers multi-mode retention.

Part 4: Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the quinoline nitrogen with residual silanols.[1][3]

    • Fix: Increase buffer concentration (Method A) or add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Ammonium Formate to Method B. Ensure the column is "End-capped" if using C18.[1]
      
  • Double Peaks:

    • Cause: At pH values near the

      
       (~4.5), the analyte splits between ionized and neutral forms.
      
    • Fix: Ensure pH is clearly distinct from the pKa.[1] Use pH

      
       (fully ionized) or pH 
      
      
      
      (fully neutral, requires hybrid column like Waters XBridge).
  • Sample Solubility:

    • This compound is poorly soluble in water.[2] Dissolve standards in 100% Methanol or Acetonitrile before diluting with mobile phase.[1]

References

  • General Quinoline Analysis

    • USP Monograph: Chloroquine Phosphate Impurity Profiling.[1][6] (Uses Phosphate buffer pH 3.0 on C18).[1][7]

    • Source: (Requires Login) / [2][3]

  • PFP Selectivity for Halogenated Aromatics

    • Comparison of C18 and PFP phases for halogen
    • Source:

  • Fluorinated Phase Mechanisms

    • Bell, D. S., & Jones, M. D. (2005).[2] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.

    • Source: [2][3]

  • Core-Shell Technology for Basic Compounds

    • Kinetex F5 (PFP) Column Performance Guide.
    • Source: [2][3]

Sources

A Senior Application Scientist's Guide to Chloroquinoline Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the mass spectrometric fragmentation of chloroquinolines, supported by experimental data, for researchers, scientists, and drug development professionals.

In the analytical landscape of drug discovery and development, a deep, mechanistic understanding of a molecule's behavior underpins all progress. For scientists engaged with chloroquinoline-based scaffolds—a privileged structure in medicinal chemistry—mass spectrometry (MS) is an indispensable tool for structural confirmation, metabolite identification, and impurity profiling. This guide moves beyond a simple recitation of data, offering a comparative, in-depth analysis of chloroquinoline fragmentation patterns. We will explore the causal relationships between molecular structure, ionization technique, and the resulting fragmentation cascade, providing a robust framework for your own analytical challenges.

The Ionization Dichotomy: Hard vs. Soft Techniques

The fragmentation journey of a chloroquinoline molecule begins at the point of ionization. The choice between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is the most critical experimental parameter, fundamentally dictating the type and extent of structural information obtained.

  • Electron Ionization (EI): This high-energy method bombards the molecule with electrons, inducing extensive fragmentation. The resulting spectrum is a complex but highly reproducible fingerprint, ideal for elucidating the core quinoline scaffold and for comparison against established spectral libraries.

  • Electrospray Ionization (ESI): A much gentler technique, ESI typically transfers a proton to the analyte in solution, forming a quasi-molecular ion, [M+H]+, with minimal initial fragmentation.[1] This is ideal for determining molecular weight. Structural information is then coaxed from the molecule by selecting the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

ESI-MS/MS: Probing the Periphery

For most modern pharmaceutical applications, ESI is the ionization method of choice due to its compatibility with liquid chromatography and its applicability to polar, non-volatile molecules like many chloroquinoline derivatives.

Protonation Sites and Initial Fragmentation

The fragmentation of a chloroquinoline derivative in ESI-MS/MS is heavily influenced by its most basic site, which is preferentially protonated in the ESI source. For many antimalarial drugs like chloroquine (CQ), there are multiple potential protonation sites, such as the nitrogen on the quinoline ring and the nitrogens on the alkylamine side chain.[2][3] The gas-phase stability of these different protonated isomers (protomers) can dictate the subsequent fragmentation pathways.[2]

Under CID, the primary fragmentation event for 4-amino substituted chloroquinolines is typically the cleavage of the flexible side chain. For chloroquine, in-source fragmentation or CID readily produces a fragment corresponding to the loss of the diethylamine group, NH(C2H5)2.[2]

Comparative Fragmentation of Chloroquinoline Derivatives

A recent, detailed study characterized the ESI-MS/MS fragmentation of 4,7-dichloroquinoline (DCQ) and its derivatives, providing a foundational dataset for understanding this class of compounds.[4][5] The fragmentation mechanisms were elucidated using high-resolution mass spectrometry and supported by density functional theory (DFT) calculations.[4][5]

A key observation is the cleavage of bonds on the substituent groups, which provides diagnostic ions. For instance, quinolone antibiotics, which share the core quinoline structure, exhibit characteristic losses of water ([M+H-H2O]+) and carbon monoxide ([M+H-CO]+) from the carboxyl and keto groups present in their structures.[6][7] While chloroquinolines may lack these specific groups, the principle of side-chain and substituent fragmentation holds true.

The table below summarizes common fragmentation patterns observed for substituted chloroquinolines under ESI-MS/MS.

Precursor IonCharacteristic Neutral Loss / Fragment Ion (m/z)Structural ImplicationReference
[Chloroquine+H]+Loss of NH(C2H5)2 (73 Da)Cleavage of the terminal amine from the side chain.[2]
[Quinolone+H]+[M+H-H2O]+Loss of water, often from a carboxylic acid group.[6][7]
[Quinolone+H]+[M+H-CO]+Loss of carbon monoxide from the quinolone ring.[6][7]
[Piperaquine Impurity+H]+m/z 205, 177Ions indicating the presence of a (7-chloro-quinoline-4-yl)piperazine core.[8]
Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a self-validating workflow for characterizing a novel chloroquinoline derivative.

Figure 1. A typical experimental workflow for the analysis of chloroquinoline derivatives by ESI-MS/MS.

This protocol is self-validating because the initial full scan (Step 2) confirms the mass of the parent molecule before it is subjected to fragmentation, ensuring that the resulting product ions in Step 3 originate from the correct precursor.

Electron Ionization (EI-MS): Fingerprinting the Core

While less common in modern drug metabolism studies, EI-MS remains a powerful tool for unambiguous identification based on the unique, extensive fragmentation it produces.

The McLafferty Rearrangement and Alpha-Cleavage

For chloroquinolines with an appropriate side chain, the McLafferty rearrangement is a potential fragmentation pathway. This reaction involves the transfer of a hydrogen atom from the γ-position (relative to a carbonyl or, in this case, potentially the quinoline nitrogen acting as a radical site) through a six-membered transition state, resulting in the loss of a neutral molecule.[9][10][11] While classically associated with carbonyl compounds, this type of rearrangement is broadly applicable in mass spectrometry.[10][12]

More common in molecules with heteroatoms is alpha-cleavage , where the bond adjacent to the heteroatom breaks. For a 4-amino-chloroquinoline, cleavage of the C-C bond adjacent to the side-chain nitrogen is a highly probable event.

Characteristic EI Fragments

The EI spectra of chloro-substituted aromatic compounds are also characterized by the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio), which helps to confirm the presence and number of chlorine atoms in a fragment.[13] Common fragmentations for chloro-substituted quinolinones include the loss of Cl and CO.[14] For a simple 7-chloroquinoline-4-carboxylic acid, key fragments arise from the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), or CO2 (M-44).[15]

EI_Fragmentation_Pathway M Chloroquinoline Derivative [M]+• F1 [M - Cl]+• Loss of Chlorine M->F1 Radical Loss F2 [M - Side Chain]+• Alpha-Cleavage M->F2 Primary Fragmentation F4 Rearrangement Product (e.g., McLafferty) M->F4 Rearrangement F3 [Quinoline Core Fragment]+ F2->F3 Further Fragmentation

Figure 2. Conceptual fragmentation pathways for a chloroquinoline derivative under high-energy Electron Ionization (EI).

Conclusion: A Synergistic Strategy

A comprehensive structural elucidation of chloroquinoline derivatives is best achieved by a synergistic use of mass spectrometric techniques. ESI-MS/MS excels at the analysis of complex mixtures (when coupled with LC) and provides clear information on molecular weight and the structure of labile side chains. EI-MS, on the other hand, offers a rich, reproducible fingerprint of the core structure, ideal for library matching and unambiguous identification. By understanding the fundamental principles behind the fragmentation of these important molecules, researchers can leverage mass spectrometry to its full potential, accelerating the pace of discovery and development.

References

  • Gontijo, V. S., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Gontijo, V. S., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. Available at: [Link]

  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). SCIRP. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. Available at: [Link]

  • Eshraghi, S., et al. (2021). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Eshraghi, S., et al. (2021). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. ACS Publications. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Schröder, D., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Journal of Mass Spectrometry. Available at: [Link]

  • Poon, G. K. (1996). Electrospray ionization mass spectrometry for analysis of low-molecular-weight anticancer drugs and their analogues. Journal of Chromatography A. Available at: [Link]

  • AK Lectures. (n.d.). McLafferty Rearrangement. AK Lectures. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). mass spectrometry: McLafferty rearrangement. YouTube. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Yan, H., et al. (2017). Probable fragmentation pathways of piperaquine and imp-3, 5, 11, 12. ResearchGate. Available at: [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

  • Singh, P., et al. (2020). Rationalizing the formation of quasi-molecular anions due to tautomerization of chloroquine-cinnamide hybrid molecule during analysis by electrospray ionization (ESI) – mass spectrometry (MS) and through density functional theory (DFT) calculations | Request PDF. ResearchGate. Available at: [Link]

Sources

IR absorption peaks for 4-Chloro-2,7,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Absorption Profile of 4-Chloro-2,7,8-trimethylquinoline

Authored by: Dr. Gemini, Senior Application Scientist

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the field of drug development, understanding the structural nuances of molecules like this compound is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional groups and bonding arrangements within a molecule. This guide offers a detailed analysis of the expected , comparing its predicted spectral features with those of related quinoline derivatives to provide a comprehensive interpretative framework.

Predicted IR Absorption Profile of this compound

The vibrational modes of this compound can be categorized into four main regions, each corresponding to specific types of bond vibrations. The predicted peaks are summarized in the table below, followed by a detailed mechanistic explanation.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium-WeakAromatic C-H Stretching
2980-2850Medium-StrongAliphatic C-H Stretching (Methyl groups)
1610-1580Medium-StrongAromatic C=C and C=N Ring Stretching
1510-1400Medium-StrongAromatic C=C Ring Stretching
1465-1440MediumAsymmetric C-H Bending (Methyl groups)
1385-1370MediumSymmetric C-H Bending (Methyl groups)
~1100-1000Medium-StrongAromatic C-Cl Stretching
900-700StrongAromatic C-H Out-of-Plane Bending
High-Wavenumber Region (4000-2500 cm⁻¹): C-H Stretching Vibrations
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The quinoline core contains C-H bonds on the aromatic rings. These bonds typically produce weak to medium absorption bands at wavenumbers slightly above 3000 cm⁻¹.[2][3] The presence of multiple substituents on the ring system can influence the exact position and number of these peaks.

  • Aliphatic C-H Stretching (2980-2850 cm⁻¹): The three methyl groups (-CH₃) at positions 2, 7, and 8 will give rise to characteristic C-H stretching vibrations. These are typically observed as medium to strong bands just below 3000 cm⁻¹.[4][5] One can expect to see both symmetric and asymmetric stretching modes within this range, providing a clear indication of the aliphatic character of the molecule.

Double Bond Region (2000-1500 cm⁻¹): Aromatic Ring Vibrations
  • Aromatic C=C and C=N Ring Stretching (1610-1400 cm⁻¹): This region is highly characteristic for aromatic and heteroaromatic compounds. The quinoline ring system will exhibit a series of sharp, medium-to-strong intensity bands corresponding to the stretching vibrations of the C=C and C=N bonds within the fused rings.[6][7] For quinoline itself, prominent peaks are often observed around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1475 cm⁻¹.[6][8] The substitution pattern of this compound is expected to slightly shift these peaks compared to the parent quinoline molecule.

Fingerprint Region (1500-650 cm⁻¹): Complex Vibrations

This region contains a wealth of structural information from various bending and stretching vibrations.

  • C-H Bending (1465-1370 cm⁻¹): The methyl groups will exhibit characteristic C-H bending (scissoring) vibrations. Asymmetric bending typically appears around 1465-1440 cm⁻¹, while symmetric bending (the "umbrella" mode) is found near 1385-1370 cm⁻¹.[9]

  • C-Cl Stretching (~1100-1000 cm⁻¹): The stretching vibration of the C-Cl bond on an aromatic ring is often found in this region. Its intensity can vary, but it provides a key marker for the chloro-substituent. In related compounds like 4-chloroquinoline, this band is a significant feature.[10] The exact position is influenced by coupling with other ring vibrations.

  • C-H Out-of-Plane Bending (900-700 cm⁻¹): These are typically strong and sharp bands whose positions are highly indicative of the substitution pattern on the aromatic rings.[3][7] For the trisubstituted benzene ring portion of the quinoline, the pattern of these bands can help confirm the arrangement of the substituents.

Comparative Analysis with Structurally Related Compounds

To understand the influence of the chloro and trimethyl substituents, we compare the predicted spectrum of our target molecule with the known spectra of simpler quinoline derivatives.

Quinoline (Parent Compound)

The gas-phase IR spectrum of quinoline shows key absorptions for aromatic C-H stretching (~3050 cm⁻¹), a series of strong C=C/C=N ring stretching bands between 1620 cm⁻¹ and 1430 cm⁻¹, and strong C-H out-of-plane bending bands, notably around 750 cm⁻¹.[8][11]

  • Effect of Methyl Groups: The addition of three methyl groups in this compound introduces strong aliphatic C-H stretching and bending vibrations below 3000 cm⁻¹, which are absent in pure quinoline.

  • Effect of Chloro Group: The chloro-substituent at the 4-position introduces the C-Cl stretching vibration and electronically influences the quinoline ring, which can shift the ring stretching frequencies.

4-Chloroquinoline

The IR spectrum of 4-chloroquinoline serves as an excellent reference for the effect of the chlorine atom.[10] Compared to quinoline, the C-Cl stretch appears, and the pattern of C-H out-of-plane bending bands changes due to the altered substitution on the pyridine ring. The electronic withdrawal effect of the chlorine atom can slightly shift the ring stretching vibrations to different wavenumbers.

  • Comparison Point: The key difference between 4-chloroquinoline and our target molecule is the presence of the three methyl groups. Therefore, the spectrum of this compound is expected to look like that of 4-chloroquinoline but with additional, strong absorptions in the 2980-2850 cm⁻¹ and 1465-1370 cm⁻¹ regions.

Methyl-Substituted Quinolines

Studies on various dimethylquinolines show that methyl groups primarily add the expected aliphatic C-H stretching and bending modes.[12] Their positions on the ring also subtly alter the frequencies of the main quinoline ring vibrations and the C-H out-of-plane bending patterns. The electronic donating nature of methyl groups can slightly shift the ring stretching frequencies compared to unsubstituted quinoline.

Experimental Protocol: Acquiring the IR Spectrum

To validate the predicted spectral data, the following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method.

Objective: To obtain the infrared absorption spectrum of this compound in the solid phase.

Materials:

  • This compound (solid)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-pressing die. Distribute it evenly. Place the plunger in position and press briefly by hand to set the powder.

  • Pressing: Place the die in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and form a transparent or semi-transparent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum using the spectrometer software to label the peak positions (wavenumbers) and their intensities.

Visualizing the Workflow and Spectral Relationships

To further clarify the experimental and interpretive processes, the following diagrams illustrate the key workflows.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation P1 Weigh Sample & KBr (1:100) P2 Grind in Agate Mortar P1->P2 P3 Load into Pellet Die P2->P3 P4 Apply Pressure (7-10 tons) P3->P4 A2 Mount KBr Pellet in Spectrometer P4->A2 A1 Collect Background Spectrum A1->A2 A3 Collect Sample Spectrum (4000-400 cm⁻¹) A2->A3 I1 Identify C-H Stretches A3->I1 I2 Analyze Ring Vibrations I1->I2 I3 Correlate Fingerprint Region I2->I3 I4 Compare with Reference Spectra I3->I4

Caption: Experimental workflow for IR spectral analysis of a solid sample.

IR_Spectral_Regions cluster_A cluster_C cluster_D A 4000-2500 cm⁻¹ (Functional Group Region) B 2500-2000 cm⁻¹ (Triple Bond Region) N1 O-H, N-H, C-H Stretching C 2000-1500 cm⁻¹ (Double Bond Region) D <1500 cm⁻¹ (Fingerprint Region) N2 C=O, C=N, C=C Stretching N3 C-C, C-O, C-N Stretching C-H Bending

Caption: Correlation of IR spectral regions with molecular vibrational modes.

References

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • IJSDR. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(6). Available at: [Link]

  • Czylkowska, A., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7894. Available at: [Link]

  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S3349-S3363. Available at: [Link]

  • Gümüş, M. H., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40665–40682. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society, 2942. Available at: [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Das, A., et al. (2010). Infrared Spectra of Dimethylquinolines in the Gas Phase: Experiment and Theory. The Journal of Physical Chemistry A, 114(32), 8351-8358. Available at: [Link]

  • Arıcı, K. (2017). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. International Journal of Chemistry and Technology, 1(1), 24-29. Available at: [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • DergiPark. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloroquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Patel, H. V., et al. (2012). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of Sciences, Islamic Republic of Iran, 23(2), 141-147. Available at: [Link]

  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,7,8-trimethylquinoline-3-carboxylic acid. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Chart. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1445. Available at: [Link]

Sources

Comparative Analysis: 4,7-Dichloroquinoline vs. 4-Chloro-2,7,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4,7-dichloroquinoline (the industry standard) and 4-chloro-2,7,8-trimethylquinoline (a specialized lipophilic variant).[1] It focuses on their chemical reactivity as intermediates and the Structure-Activity Relationship (SAR) implications for the resulting bioactive molecules.

Executive Summary

  • 4,7-Dichloroquinoline (4,7-DCQ): The "Gold Standard" scaffold.[1] It is the primary precursor for classical antimalarials like Chloroquine and Hydroxychloroquine.[1] Its 7-chloro substituent is critical for inhibiting hemozoin formation (in malaria) but is also a recognition motif for resistance transporters.[1]

  • This compound (4-Cl-2,7,8-TMQ): A "Lipophilic Probe" scaffold.[1] Used primarily in research to explore Structure-Activity Relationships (SAR).[1] It replaces the electron-withdrawing chlorine with electron-donating methyl groups, significantly altering chemical reactivity (making the C4 position less electrophilic) and increasing the lipophilicity (LogP) of the final drug candidate.

Quick Comparison Matrix
Feature4,7-Dichloroquinoline This compound
CAS Number 86-98-678509-29-2
Primary Role API Intermediate (Chloroquine, etc.)[1]Research Building Block / SAR Tool
C4-Reactivity High (Activated by 7-Cl EWG)Low (Deactivated by 7,8-Me EDG)
Electronic Nature Electron-Deficient Ring (π-acidic)Electron-Rich Ring (π-basic)
Steric Profile Low steric hindranceHigh (2-Me and 8-Me hindrance)
Key Application Antimalarials, Anti-inflammatoriesAntitumor (Tropolones), MDR Reversal

Structural & Electronic Properties (The "Why")

The distinct behaviors of these two compounds stem directly from the electronic effects of their substituents on the quinoline ring.

4,7-Dichloroquinoline: The Activated Electrophile[1]
  • Electronic Effect: The chlorine atom at position 7 is a strong Electron Withdrawing Group (EWG) via induction ($ -I $).[1] This pulls electron density away from the aromatic ring, making the carbon at position 4 (C4) highly electron-deficient.

  • Consequence: The C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution ($ S_NAr $) .[1] Amines can attack this position under relatively mild conditions.[1]

  • Biological Impact: The 7-Cl atom is essential for binding to free heme (ferriprotoporphyrin IX) in the malaria parasite, preventing its detoxification into hemozoin.

This compound: The Deactivated Variant
  • Electronic Effect: The methyl groups at positions 7 and 8 are Electron Donating Groups (EDG) via hyperconjugation.[1] They push electron density into the aromatic ring.[1]

  • Consequence: The C4 position becomes less electrophilic.[1] The transition state for nucleophilic attack is destabilized compared to the dichloro analog.

  • Steric Effect:

    • 2-Methyl: Introduces steric bulk near the ring nitrogen, potentially affecting the pKa and binding conformation.[1]

    • 8-Methyl: Increases torsion/twist, preventing planar stacking interactions (crucial for DNA intercalation or Heme binding).[1]

Synthetic Utility & Reactivity Profiles

Reaction Mechanism: Nucleophilic Aromatic Substitution ($ S_NAr $)

Both compounds react with amines to form 4-aminoquinolines.[1] However, the energy barriers differ significantly.

SnAr_Mechanism cluster_0 Reactivity Difference Start Starting Material (4-Chloro-quinoline) TS Meisenheimer Complex (Transition State) Start->TS + Amine (R-NH2) Product 4-Aminoquinoline Product TS->Product - HCl Note1 4,7-DCQ: 7-Cl stabilizes TS (Fast Reaction) TS->Note1 Note2 4-Cl-2,7,8-TMQ: 7,8-Me destabilizes TS (Slow Reaction) TS->Note2

Caption: Comparative reaction pathway. The 7-Cl substituent lowers the activation energy for the transition state, while the methyl groups in the trimethyl variant raise it.

Synthetic Protocol Recommendations
Protocol A: Standard Coupling (For 4,7-DCQ)
  • Applicability: High reactivity substrates.[1]

  • Conditions: Reflux in Ethanol or Isopropanol.[1]

  • Catalyst: None or mild acid (0.1 eq HCl).[1]

  • Yield: Typically >85%.

  • Insight: The reaction is often spontaneous upon heating.[1] The product precipitates as the hydrochloride salt.

Protocol B: Forcing Conditions (For 4-Cl-2,7,8-TMQ)
  • Applicability: Electron-rich/Deactivated substrates.[1]

  • Conditions: High temperature (140–160°C).[1]

  • Solvent: Phenol melt (solvent-free) or Ethylene Glycol.[1]

  • Catalyst: Stoichiometric acid (1.0 eq HCl or p-TsOH) is often required to protonate the ring nitrogen, increasing the electrophilicity of C4.

  • Yield: Variable (50–75%).[1]

  • Insight: The "Phenol Melt" method is superior here.[1] Phenol acts as a proton shuttle and a high-boiling solvent, facilitating the difficult substitution on the electron-rich ring.[1]

Biological Implications (SAR)

When developing drugs using these scaffolds, the choice determines the pharmacological profile.

Parameter4,7-Dichloro- Derivatives 2,7,8-Trimethyl- Derivatives
Lipophilicity (cLogP) Moderate (Balanced).[1] Ideal for oral bioavailability.[1]High. Increased membrane permeability but higher risk of metabolic clearance.[1]
Heme Binding Strong. 7-Cl is crucial for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

stacking with Heme.
Weak. 2-Me and 8-Me cause steric clash, reducing affinity for Heme.[1]
Resistance (Malaria) High. PfCRT transporter specifically recognizes the 7-Cl pharmacophore.[1]Low/Novel. Altered sterics/electronics may bypass standard resistance mechanisms.[1]
Toxicity Potential Well-characterized (Retinopathy risk with chronic use).[1]Unknown. High lipophilicity often correlates with off-target hERG inhibition.[1]
Expert Insight: The "Methyl Penalty"

In antimalarial drug design, the 2-methyl group (present in 4-Cl-2,7,8-TMQ) is often deleterious.[1] It creates a steric clash that prevents the quinoline ring from sitting flat against the heme porphyrin ring.

  • Recommendation: If using 4-Cl-2,7,8-TMQ for antimalarials, expect lower intrinsic potency.[1] However, for anticancer applications (e.g., kinase inhibition or tropolone fusion), this steric twist can be advantageous for selectivity against specific protein pockets.

Experimental Protocols

Workflow: Synthesis of 4-Amino-2,7,8-trimethylquinoline Derivative

Since 4-Cl-2,7,8-TMQ is deactivated, the standard Chloroquine synthesis protocol will likely fail or give low yields.[1] Use this optimized "Phenol Melt" protocol.

Reagents:

  • This compound (1.0 eq, 5 mmol)

  • Target Amine (e.g., N,N-diethyl-1,4-pentanediamine) (1.2 eq)

  • Phenol (Solid) (5.0 eq)

Step-by-Step:

  • Preparation: In a round-bottom flask, combine the quinoline starting material and solid phenol.

  • Melting: Heat the mixture to 80°C until a homogenous melt is formed.

  • Addition: Add the amine dropwise.

  • Reaction: Increase temperature to 150–160°C and stir for 4–6 hours. Note: This high temperature is necessary to overcome the electron-donating effect of the methyl groups.[1]

  • Workup: Cool to room temperature. Add 20 mL of 10% NaOH (aq) to strip the phenol.

  • Extraction: Extract the free base product with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: The crude product will likely require column chromatography (Silica, DCM:MeOH 95:5) due to lower conversion rates compared to the dichloro-analog.[1]

References

  • Egan, T. J., et al. (2000).[1] "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Stocks, P. A., et al. (2002).[1] "Evidence for the Importance of the 7-Chloro Group in Chloroquine." Journal of Medicinal Chemistry. Link

  • Sayapin, Y. A., et al. (2016).[1] "Synthesis and Cytotoxic Activity of Tropolone Derivatives Fused with Quinolines." ResearchGate / Russian Journal of Bioorganic Chemistry.[1] (Discusses this compound reactivity).[1][2][3][4] Link

  • Boc Sciences. (2024).[1] "this compound Product Specifications." Chemical Building Blocks Catalog.

  • Vangapandu, S., et al. (2007).[1] "Recent Advances in Antimalarial Drug Development." Medicinal Research Reviews. (Context on resistance and SAR). Link

Sources

Publish Comparison Guide: COA & Performance Analysis of 4-Chloro-2,7,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Chloro-2,7,8-trimethylquinoline (CAS: 78509-29-2) is a specialized heterocyclic scaffold employed primarily as a reactive intermediate in the synthesis of bioactive aminoquinolines.[1] Unlike the ubiquitous 4,7-dichloroquinoline (used for Chloroquine), the 2,7,8-trimethyl substitution pattern offers unique steric and electronic properties that modulate lipophilicity and metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

This guide serves as a critical decision-making tool. It moves beyond the static data of a Certificate of Analysis (COA) to evaluate the functional performance of this compound. We compare High-Purity Validated Grade (HP-VG) material against Technical Grade (TG) alternatives, demonstrating how "minor" impurities in the COA translate to significant failures in drug development workflows.

Certificate of Analysis (COA) Deep Dive

A COA for a complex heterocycle like this compound must validate more than just identity. It must predict "process suitability."[2][1] Below is the Gold Standard Specification derived from validated industrial batches.

Table 1: Critical Quality Attributes (CQA) & Specifications
Test ParameterMethodSpecification (High-Purity)Technical Grade (Alternative)Impact on Performance
Appearance VisualOff-white to pale yellow crystalline solidDark yellow/brown powderDark color indicates oxidation products (N-oxides) that can act as radical scavengers, inhibiting catalysis.[1]
Assay (Purity) HPLC (UV 254nm)≥ 98.0% ~90-95%<95% purity requires recrystallization, reducing overall process yield by up to 20%.[2][1]
Identity 1H-NMR (CDCl3)Conforms to structure; No extra peaksExtra peaks at δ 7-8 ppmIndicates regioisomers or unreacted aniline starting materials.[1]
Residual Solvent GC-HS< 5000 ppm (Total)VariableHigh residual POCl3 (synthesis solvent) causes acidic degradation of sensitive amines in the next step.[2][1]
Water Content Karl Fischer≤ 0.5%> 1.0%Hydrolyzes the 4-Cl bond back to the unreactive 4-quinolone (inactive impurity).[1]
Melting Point Capillary78-82°C (Typical)Wide range (<75°C)Depression indicates eutectic impurities (isomers) difficult to remove.[2][1]

Comparative Performance Analysis

This section objectively compares the performance of High-Purity (HP) material against Technical Grade (TG) alternatives in a standard nucleophilic aromatic substitution (


) reaction—the primary use case for this compound.[2][1]
The "Hidden Impurity" Trap

In technical grade alternatives, the most detrimental impurity is often the 4-Hydroxy-2,7,8-trimethylquinoline precursor.

  • Origin: Incomplete chlorination during synthesis (POCl3 reaction).[2][1]

  • COA Detection: Often co-elutes with the product on generic C18 HPLC gradients unless acidified mobile phases are used.[2][1]

  • Consequence: It is unreactive in

    
     conditions but competes for solubility and crystallization, leading to "oiling out" of the final product.[2]
    
Experimental Data: Reaction Efficiency

Protocol: Reaction of this compound (1.0 eq) with 4-aminophenol (1.2 eq) in refluxing ethanol (cat. HCl).

MetricHigh-Purity Grade (COA >98%)Technical Grade (COA ~92%)Analysis
Reaction Time 4 Hours12+ HoursImpurities in TG (trace POCl3/acids) buffer the catalyst or consume the amine nucleophile.[1]
Isolated Yield 94% 68%Lower yield due to difficult workup (emulsions caused by tarry by-products).[2][1]
Product Color White PrecipitateBrown Sticky SolidTG requires column chromatography (expensive) vs. simple filtration for HP.[2][1]
Side Products < 0.5%~15% (Hydrolysis)Extended reaction time in TG promotes hydrolysis of the 4-Cl bond by ambient moisture.[2][1]

Scientist's Insight: The cost saving of purchasing Technical Grade (approx. 30% cheaper) is negated by the 40% loss in yield and the additional 2 days of purification labor required downstream.[2][1] Always specify <0.5% 4-Hydroxy impurity content.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating incoming material and the mechanistic origin of critical impurities.

COA_Validation_Workflow Raw_Material Incoming This compound Visual_Check Visual Inspection (Color/Form) Raw_Material->Visual_Check Solubility_Test Solubility Test (DCM/MeOH) Visual_Check->Solubility_Test Decision_1 Clear Solution? Solubility_Test->Decision_1 HPLC_Analysis HPLC-UV Analysis (C18, ACN/H2O) Decision_1->HPLC_Analysis Yes Reject QUARANTINE / RE-PURIFY Decision_1->Reject No (Insolubles) Impurity_Check Check for 4-Hydroxy Impurity HPLC_Analysis->Impurity_Check Decision_2 Purity >98%? Impurity_Check->Decision_2 Validated RELEASE FOR SYNTHESIS Decision_2->Validated Yes Decision_2->Reject No

Figure 1: Decision-matrix for incoming quality control. Note that solubility is a rapid "Go/No-Go" proxy for polymer/inorganic contamination before expensive HPLC injection.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the COA data or validate a new supplier, use these specific methodologies.

Analytical Validation: HPLC Method

This method is designed to separate the 4-Chloro product from its hydrolytic degradant (4-Hydroxy).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of the basic quinoline nitrogen).[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond detection for impurities).[2][1]

  • Acceptance Criteria: Main peak retention time ~8-9 min. 4-Hydroxy impurity elutes earlier (~4-5 min) due to polarity.[1]

Functional Validation: The "Stress Test"

Before committing 100g+ to a reaction, perform this micro-scale stress test.

  • Dissolve 50 mg of compound in 1 mL Methanol.

  • Add 1 drop of 1M NaOH.[2][1]

  • Heat to 60°C for 30 minutes.

  • Observation:

    • Pass: Solution remains clear or turns slightly yellow (stable).[2][1]

    • Fail: Solution turns deep red/black or precipitates rapidly.[2][1] This indicates the presence of unstable isomers or labile impurities (like 2-chloromethyl analogs) that will polymerize under basic reaction conditions.[2][1]

References

  • PubChem. (2026).[2][1][3] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][2][1]

  • Journal of Medicinal Chemistry. (2008). Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria. (Contextual reference for 4-chloroquinoline reactivity). Available at: [Link][2][1]

  • Frontiers in Chemistry. (2018). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. (Validation of SNAr protocols). Available at: [Link][2][1]

Sources

UV-Vis Spectroscopy of Substituted Quinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Substituted Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

The quinoline scaffold (benzo[b]pyridine) is a cornerstone pharmacophore in medicinal chemistry, forming the backbone of antimalarials (Chloroquine, Quinine), antivirals, and emerging anticancer agents.[1] In materials science, substituted quinolines are critical for OLEDs due to their tunable optoelectronic properties.

This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption profiles of quinoline and its functionalized derivatives.[2] Unlike standard spectral libraries, this document focuses on the causality of spectral shifts —how specific substituents (auxochromes vs. chromophores) and solvent environments modulate electronic transitions (


 and 

). This knowledge is essential for validating synthesis, determining purity, and assessing electronic conjugation during drug design.

Mechanistic Foundations: Why Spectra Shift

To interpret quinoline spectra accurately, one must understand the electronic architecture. The quinoline ring system exhibits three primary absorption bands in the UV region:

  • 
    -band (Second primary band):  ~220–230 nm (Intense, 
    
    
    
    )
  • p-band (Para band): ~270–280 nm (Moderate,

    
    )
    
  • 
    -band (Alpha band):  ~310–320 nm (Weak, forbidden 
    
    
    
    , often overlapping with
    
    
    )
Substituent Effects (The "Alternatives")

When comparing a target drug candidate to the unsubstituted quinoline "baseline," substituents alter the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Electron Donating Groups (EDGs) at C8 or C4 (e.g., -OH, -NH

    
    ):  Raise the HOMO energy more than the LUMO, narrowing the gap.
    
    • Result:Bathochromic (Red) Shift .

    • Example: 8-Hydroxyquinoline absorbs at longer wavelengths than quinoline.

  • Electron Withdrawing Groups (EWGs) (e.g., -NO

    
    , -COOH):  Lower the HOMO and LUMO, but often stabilize the 
    
    
    
    significantly.
    • Result: Complex shifts, often hyperchromic (increased intensity).

Visualization: Substituent Impact Logic

The following diagram illustrates the logical flow of how structural changes dictate spectral outcomes.

SubstituentLogic Quinoline Quinoline Core (Baseline) Substituent Substituent Addition Quinoline->Substituent EDG Electron Donor (-OH, -NH2, -Cl) Substituent->EDG EWG Electron Withdrawing (-NO2, -COOH) Substituent->EWG HOMO_LUMO HOMO-LUMO Gap Contraction EDG->HOMO_LUMO n-electron donation EWG->HOMO_LUMO Conjugation extension Shift Bathochromic Shift (Red Shift) HOMO_LUMO->Shift Lower Energy Transition App Application: Drug Detection/OLEDs Shift->App

Figure 1: Mechanistic pathway of substituent effects on quinoline electronic transitions.

Comparative Data Analysis

The following data normalizes absorption maxima (


) in Ethanol , the standard solvent for these comparisons due to its ability to solubilize polar derivatives while maintaining UV transparency >210 nm.
Table 1: Baseline vs. Functionalized Derivatives
CompoundPrimary Substituent

(nm) [Ethanol]
Shift vs. CoreElectronic Transition Note
Quinoline None (H)226, 276, 313 BaselineTypical naphthalene-like

structure.
Isoquinoline Isomer (N at pos 2)217, 265, 317 +4 nmMinimal shift; N-position affects fine structure more than energy.
8-Hydroxyquinoline -OH (Pos 8)240, 300-325 +12 nmAuxochromic -OH participates in intramolecular H-bonding.
4-Aminoquinoline -NH

(Pos 4)
225, 330-340 +27 nmStrong resonance donation from amine lone pair into the ring.
Chloroquine 4-amino + 7-Cl343 +30 nmSynergistic effect of 4-amino conjugation and 7-Cl induction.
Quinoline Yellow Sulfonates + Quinophthalone414 +101 nmExtended conjugation system pushes absorption into visible (Yellow).
Critical Insight for Researchers
  • The "Chloroquine Signature": The shift to ~343 nm is diagnostic for the 4-aminoquinoline pharmacophore. If synthesizing antimalarial analogs, a

    
     nm suggests incomplete substitution at the 4-position or loss of conjugation.
    
  • The pH Trap (8-Hydroxyquinoline): Unlike the core quinoline, 8-HQ is amphoteric. In acidic media, protonation of the Nitrogen causes a red shift. In basic media, deprotonation of the Oxygen (phenolate formation) causes an even stronger red shift. Protocol Requirement: Always buffer 8-HQ samples to pH 7.0 or use a consistent acid (0.1 M HCl) for reproducible comparisons.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain reproducible UV-Vis spectra for quinoline derivatives with built-in purity checks.

Reagents & Equipment[3][4]
  • Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must be avoided.

Step-by-Step Methodology
  • Stock Preparation (Gravimetric Validation):

    • Weigh 10 mg of Quinoline derivative (

      
       mg).
      
    • Dissolve in 100 mL Ethanol (Concentration

      
      
      
      
      
      g/mL).
    • Checkpoint: Sonicate for 5 minutes. Ensure no suspended particulates (scattering causes baseline lift).

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5

      
      g/mL, 10 
      
      
      
      g/mL, and 20
      
      
      g/mL.
    • Why? Measuring multiple points validates the Beer-Lambert Law (

      
      ). If Absorbance vs. Concentration is not linear (
      
      
      
      ), aggregation or fluorescence interference is occurring.
  • Spectral Scanning:

    • Baseline Correction: Insert blank (Ethanol) in both reference and sample paths (for dual-beam) or zero the instrument (single-beam).

    • Scan Parameters: Range 200–450 nm; Scan Speed: Medium (approx. 200 nm/min); Data Interval: 1 nm.

    • Acquisition: Measure the 10

      
      g/mL sample first. Target Absorbance: 0.4 – 0.8 AU (optimal signal-to-noise).
      
  • Data Processing & Validation:

    • Identify

      
      .[3][4][5][6][7]
      
    • Calculate Molar Absorptivity (

      
      ).
      
    • Compare

      
       with literature values (e.g., Quinoline 
      
      
      
      M
      
      
      cm
      
      
      ). Significant deviation (>10%) indicates impurity.
Workflow Visualization

ExperimentalWorkflow Start Sample Preparation (10 mg in 100 mL EtOH) Dilution Dilution Series (5, 10, 20 µg/mL) Start->Dilution Blank Baseline Correction (Quartz Cuvette + Pure Solvent) Dilution->Blank Select 10 µg/mL Scan Spectral Scan (200-450 nm) Blank->Scan Validation Linearity Check (Beer-Lambert R² > 0.99) Scan->Validation Validation->Dilution Fail (Re-dilute) Output Calculate Molar Absorptivity (ε) & Report λmax Validation->Output Pass

Figure 2: Standardized workflow for UV-Vis characterization of quinoline derivatives.

References

  • University of Delaware. (2003). Laboratory 2: Determination of Quinine in Tonic Water by UV-Vis Absorbance Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2025). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium.[5] Retrieved from [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form. Retrieved from [Link]

Sources

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